Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBNJGCTXHRSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443021 | |
| Record name | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40235-65-2 | |
| Record name | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate via Hantzsch Cyclization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1] Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is a valuable heterocyclic building block, providing multiple functional handles for further synthetic elaboration in drug discovery programs. This guide presents an in-depth analysis of its synthesis from ethyl bromopyruvate and a suitable thioamide precursor, leveraging the classic Hantzsch thiazole synthesis. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical parameters for process optimization, and offer troubleshooting insights. The content is structured to provide both a theoretical foundation and a practical framework for chemists engaged in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of the Thiazole Scaffold
Thiazole derivatives are integral to numerous pharmaceutical compounds, exhibiting a wide spectrum of biological activities.[1] Their prevalence in biomolecules and approved drugs underscores the importance of efficient and reliable synthetic routes to access functionalized thiazole cores. The target molecule, this compound, is of particular interest as it incorporates three distinct points for chemical diversification: the ester at the C4 position, the primary alcohol at the C2 position, and the thiazole ring itself, which can undergo various transformations.
The primary synthetic strategy discussed herein is the Hantzsch thiazole synthesis, a robust and versatile method first reported in 1887.[2] This reaction classically involves the condensation of an α-haloketone with a thioamide.[3][4] In our specific case, the α-haloketone is ethyl bromopyruvate, a highly reactive electrophile, which will be cyclized with a thioamide bearing a hydroxymethyl group to construct the desired thiazole ring.[5]
The Hantzsch Thiazole Synthesis: A Mechanistic Perspective
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, proceeding through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[3][6] The reaction between ethyl bromopyruvate and 2-hydroxythioacetamide (the requisite thioamide for introducing the 2-hydroxymethyl group) is a prime example of this pathway.
The mechanism can be delineated into three key stages:
-
S-Alkylation (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of ethyl bromopyruvate. This displaces the bromide ion in a classic SN2 fashion to form an isothioamide intermediate.[7][8]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the electrophilic ketone carbonyl carbon. This step forms a five-membered heterocyclic ring, generating a hemiaminal-like intermediate (a thiazoline derivative).[3]
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the thermodynamically stable, aromatic thiazole product.[8] The aromaticity of the final product is a significant driving force for the reaction.[8]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for Hantzsch thiazole synthesis.[3][9][10] Researchers should perform their own risk assessment and adhere to all institutional safety guidelines.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 2-Hydroxythioacetamide | 91.13 | 2.28 g | 25.0 | 1.0 |
| Ethyl Bromopyruvate | 195.02 | 4.88 g (3.25 mL) | 25.0 | 1.0 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~5 g | - | Neutralizing Agent |
| Ethyl Acetate | 88.11 | As needed | - | Extraction/Recrystallization |
| Hexanes | - | As needed | - | Recrystallization |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxythioacetamide (2.28 g, 25.0 mmol) in 100 mL of anhydrous ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add ethyl bromopyruvate (3.25 mL, 25.0 mmol) dropwise over 5-10 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 ethyl acetate/hexanes. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction.[8] Continue addition until the solution is neutral or slightly basic (pH 7-8). The product may begin to precipitate.
-
Workup - Extraction: If significant precipitation does not occur, remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow solid.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected melting point is approximately 80 °C.[11] Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Process Optimization and Troubleshooting
Achieving high yield and purity in the Hantzsch synthesis requires careful control over several experimental parameters.
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield | Incomplete reaction; Hydrolysis of ethyl bromopyruvate. | Ensure anhydrous conditions by using dry solvents and reagents. Extend reaction time and confirm completion via TLC. | [12] |
| Byproduct Formation | Self-condensation of ethyl bromopyruvate; Over-alkylation of the thiazole nitrogen. | Maintain a 1:1 stoichiometry or use a slight excess (1.1 eq) of the thioamide. Control the reaction temperature; running it at the lowest effective temperature can minimize side reactions. | [12] |
| Purification Difficulties | Presence of polar byproducts or unreacted starting materials. | If recrystallization is ineffective, silica gel column chromatography is the preferred method. A gradient elution with ethyl acetate in hexanes is a common starting point. An acid-base extraction can also be employed to separate the basic thiazole product from neutral impurities. | [12] |
| Runaway Reaction | The initial S-alkylation can be highly exothermic. | Add the ethyl bromopyruvate slowly and with efficient stirring, potentially using an ice bath to moderate the initial temperature. |
Maintaining a neutral or slightly acidic pH can sometimes suppress byproduct formation, although acidic conditions can also influence regioselectivity in certain cases.[13]
Caption: Figure 2: Experimental Workflow
Conclusion
The Hantzsch synthesis remains a highly effective and reliable method for the preparation of substituted thiazoles. The synthesis of this compound from ethyl bromopyruvate is a straightforward application of this classic reaction, yielding a versatile intermediate for pharmaceutical and materials science research. By understanding the core mechanism and carefully controlling key experimental variables such as stoichiometry, temperature, and workup conditions, researchers can consistently obtain this valuable building block in high yield and purity. This guide provides the necessary framework to successfully implement and optimize this important transformation in a laboratory setting.
References
- Vertex AI Search. (n.d.). Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5).
- MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- ResearchGate. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
- BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- YouTube. (2019, January 19). synthesis of thiazoles.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Wikipedia. (n.d.). Thiazole.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- BLD Pharm. (n.d.). 40235-65-2|this compound.
- National Institutes of Health. (2022, March 22). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.
- Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
- Chemsrc. (n.d.). CAS#:40235-65-2 | this compound.
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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (CAS No: 40235-65-2), a key heterocyclic building block in synthetic and medicinal chemistry.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation grounded in the principles of structural chemistry. We will delve into the causality behind experimental choices, the logic of spectral interpretation, and the self-validating nature of a multi-faceted NMR analysis. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization for the advancement of their work.
Introduction: The Structural Significance of a Substituted Thiazole
This compound is a member of the azole family of heterocyclic compounds. The thiazole ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, including the vitamin thiamine (B1) and the anti-cancer agent Bleomycin.[3] The specific substitution pattern of this molecule—a hydroxymethyl group at the C2 position and an ethyl carboxylate at the C4 position—provides multiple points for further chemical modification, making it a valuable intermediate in synthetic workflows.
Accurate structural elucidation is paramount to ensure the identity and purity of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, offering an unambiguous map of the carbon-hydrogen framework.[4] This guide will provide a detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra, ensuring scientific integrity and reproducibility.
Molecular Structure and Predicted Spectroscopic Features
To facilitate a clear interpretation, the atoms of this compound are systematically numbered as shown below. This numbering will be used consistently for all spectral assignments.
Caption: Numbered structure of this compound.
Based on this structure, we anticipate the following signals:
-
¹H NMR: Five distinct proton environments: a singlet for the thiazole ring proton (H5), a singlet for the hydroxymethyl protons (H6), a broad singlet for the hydroxyl proton (H7), and a characteristic quartet and triplet for the ethyl ester protons (H11 and H12).
-
¹³C NMR: Seven distinct carbon signals corresponding to the three thiazole ring carbons, the hydroxymethyl carbon, the carbonyl carbon, and the two carbons of the ethyl ester group.
Experimental Protocols: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is contingent on a robust experimental methodology. The following protocols are designed to ensure data integrity.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Solvent Selection & Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules. Critically, it minimizes the rate of proton exchange for the hydroxyl (-OH) group, allowing for its observation as a distinct, often broad, signal. In contrast, solvents like D₂O would lead to rapid H-D exchange, causing the -OH signal to disappear.
-
-
Homogenization: Gently vortex the tube until the sample is fully dissolved, ensuring a homogeneous solution for analysis.
NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.
Caption: Standardized workflow for NMR-based structural elucidation.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.[4]
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. This delay allows for nearly complete relaxation of protons, ensuring accurate signal integration.
-
Number of Scans: 16-32 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
-
Spectral Width: 0-200 ppm.[4]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more. A higher number of scans is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity compared to ¹H.[4]
-
Spectroscopic Data and In-Depth Interpretation
The following data tables and interpretations are representative for this compound, synthesized from established chemical shift principles for thiazole derivatives and related heterocyclic compounds.[5][6][7]
¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.25 | s (singlet) | 1H | - | H5 (Thiazole-H) |
| ~5.60 | t (triplet) | 1H | 5.5 | H7 (-OH) |
| ~4.75 | d (doublet) | 2H | 5.5 | H6 (-CH₂OH) |
| 4.28 | q (quartet) | 2H | 7.1 | H11 (-OCH₂CH₃) |
| 1.30 | t (triplet) | 3H | 7.1 | H12 (-OCH₂CH₃) |
¹H NMR Spectrum Interpretation
-
δ 8.25 (s, 1H, H5): The singlet in the aromatic region corresponds to the single proton on the thiazole ring. Its downfield shift is characteristic of protons on electron-deficient aromatic systems.[3] The electron-withdrawing effect of the adjacent nitrogen atom and the C4-ester group deshields this proton significantly.
-
δ 5.60 (t, 1H, H7): This broad, exchangeable signal is assigned to the hydroxyl proton. In DMSO-d₆, it couples with the adjacent methylene protons (H6), resulting in a triplet (based on the n+1 rule, where n=2). This coupling provides definitive proof of the -CH₂OH moiety. A D₂O exchange experiment would confirm this assignment, as the H7 signal would disappear and the H6 doublet would collapse into a singlet.
-
δ 4.75 (d, 2H, H6): This doublet, integrating to two protons, is assigned to the hydroxymethyl group. The signal is split by the neighboring hydroxyl proton (H7), confirming their connectivity.
-
δ 4.28 (q, 2H, H11) & δ 1.30 (t, 3H, H12): This quartet-triplet pair is the classic signature of an ethyl group. The H11 methylene protons are split into a quartet by the three adjacent H12 methyl protons (n+1 = 4). Conversely, the H12 methyl protons are split into a triplet by the two adjacent H11 methylene protons (n+1 = 3). The identical coupling constant (J = 7.1 Hz) between these two signals provides a self-validating confirmation of this assignment.[8][9]
¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C2 |
| ~161.0 | C8 (C=O) |
| ~146.0 | C4 |
| ~125.0 | C5 |
| ~61.0 | C11 (-OCH₂) |
| ~59.5 | C6 (-CH₂OH) |
| ~14.0 | C12 (-CH₃) |
¹³C NMR Spectrum Interpretation
-
δ 172.5 (C2): This is the most downfield carbon of the thiazole ring, heavily deshielded by the adjacent heteroatoms (N and S) and the attached hydroxymethyl group.
-
δ 161.0 (C8): This signal is in the typical range for an ester carbonyl carbon, confirming the presence of the ethyl carboxylate group.
-
δ 146.0 (C4): This downfield signal is assigned to the C4 carbon of the thiazole ring, which is directly attached to the electron-withdrawing ester group.
-
δ 125.0 (C5): This signal corresponds to the sole carbon in the thiazole ring bearing a hydrogen atom (C-H). Its chemical shift is consistent with an aromatic C-H carbon in an electron-deficient ring.
-
δ 61.0 (C11) & δ 14.0 (C12): These two signals are characteristic of the ethyl ester group, corresponding to the methylene and methyl carbons, respectively.
-
δ 59.5 (C6): This signal is assigned to the carbon of the hydroxymethyl group, appearing in the expected region for an sp³ carbon attached to an oxygen atom.
Structural Confirmation with 2D NMR
While 1D NMR provides a robust initial analysis, 2D NMR experiments like COSY and HMBC can be employed for unequivocal structural validation.[9][10]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the quartet at δ 4.28 (H11) and the triplet at δ 1.30 (H12), confirming they are coupled. A second cross-peak would appear between the doublet at δ 4.75 (H6) and the triplet at δ 5.60 (H7), verifying the -CH₂OH spin system.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds apart. Key expected correlations would include:
-
The thiazole proton (H5) showing a correlation to the carbonyl carbon (C8) and the C2 carbon.
-
The hydroxymethyl protons (H6) showing a correlation to the C2 carbon.
-
Caption: COSY correlation diagram for the ethyl group protons.
Conclusion
The comprehensive NMR analysis presented in this guide provides a definitive spectroscopic signature for this compound. The ¹H and ¹³C NMR data are internally consistent and align with established principles of chemical shifts and coupling constants for heterocyclic systems. The detailed interpretation of each signal, supported by the logic of experimental design and the potential for 2D NMR confirmation, establishes a trustworthy and authoritative benchmark for the characterization of this important chemical intermediate. This self-validating system of analysis ensures high confidence in molecular identity and purity, which is critical for all subsequent applications in research and development.
References
- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
- The NMR interpretations of some heterocyclic compounds which are...
- Supporting Inform
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Derivatives
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Thiazole. Wikipedia.
- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
- NMR - Interpret
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
- 40235-65-2|Ethyl 2-(hydroxymethyl)
- CAS#:40235-65-2 | Ethyl 2-(hydroxymethyl)
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An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
[Shanghai, CN – January 18, 2026] – This whitepaper provides a comprehensive technical overview of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide delves into its chemical identity, a detailed plausible synthesis protocol based on established methodologies, its physicochemical properties, and its emerging significance in the synthesis of targeted therapeutics.
Executive Summary
This compound is a substituted thiazole derivative with significant potential as a versatile intermediate in medicinal chemistry. The thiazole ring is a privileged scaffold in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. This document outlines the essential technical details of this compound, providing a foundation for its application in the synthesis of novel bioactive molecules.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 40235-65-2[1]
-
Molecular Formula: C₇H₉NO₃S[2]
-
Molecular Weight: 187.21 g/mol
-
Appearance: White to off-white solid
-
Melting Point: 80 °C[2]
Molecular Structure
The molecular structure of this compound features a central thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core is substituted at position 2 with a hydroxymethyl group (-CH₂OH) and at position 4 with an ethoxycarbonyl group (-COOCH₂CH₃).
Caption: Molecular Structure of this compound.
Synthesis Methodology: A Plausible Hantzsch Thiazole Synthesis Approach
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible synthetic route would involve the reaction of ethyl 2-chloro-3-oxobutanoate with thioformamide.
Proposed Synthetic Pathway
Caption: Proposed Hantzsch synthesis pathway for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis and may require optimization.
Materials and Reagents:
-
Ethyl 2-chloro-3-oxobutanoate
-
Thioformamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.05 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Physicochemical Properties and Data
| Property | Value | Source |
| CAS Number | 40235-65-2 | [1] |
| Molecular Formula | C₇H₉NO₃S | [2] |
| Molecular Weight | 187.21 g/mol | |
| Melting Point | 80 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Applications in Drug Discovery and Medicinal Chemistry
Thiazole derivatives are integral to the development of a wide range of therapeutic agents due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate in the Synthesis of Kinase Inhibitors
The thiazole scaffold is a key component in many kinase inhibitors. For instance, various thiazole derivatives have been investigated as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor metastasis and invasion. The structural motifs present in this compound, particularly the reactive hydroxymethyl and ester groups, provide synthetic handles for elaboration into potent and selective kinase inhibitors.[3][4][5][6]
Building Block for Antiviral Agents
Thiazole-containing compounds have also demonstrated promising antiviral activity. The core structure of this compound can be incorporated into larger molecules designed to inhibit viral replication or other key processes in the viral life cycle.[7][8] The functional groups on the molecule allow for its conjugation to other pharmacophores to create novel hybrid molecules with enhanced antiviral potency.
Role in the Development of Novel Therapeutic Scaffolds
The versatility of this compound allows for its use in the construction of diverse molecular libraries for high-throughput screening. The ability to modify both the hydroxymethyl and the ester functionalities enables the generation of a wide array of derivatives, increasing the probability of identifying novel hits against various biological targets.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the proven therapeutic importance of the thiazole nucleus, makes it an attractive starting material for the creation of novel kinase inhibitors, antiviral agents, and other bioactive compounds. This technical guide provides a solid foundation for researchers and scientists to leverage the potential of this important building block in their quest for next-generation therapeutics.
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A Technical Guide to the Biological Activity Screening of Novel Thiazole Derivatives
Foreword: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic features and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of new therapeutic agents.[3][4] From approved drugs like the anti-HIV agent Ritonavir and the anticancer drug Dasatinib to countless investigational compounds, the thiazole moiety is integral to the development of treatments for a spectrum of diseases.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for the comprehensive biological screening of novel thiazole derivatives. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the established scientific literature, creating a holistic roadmap from initial compound synthesis to lead candidate identification.
Part 1: The Strategic Screening Funnel - An Integrated Approach
A successful screening campaign is not a linear path but a funnel, designed to efficiently identify promising candidates while eliminating unsuitable compounds early. This process saves critical resources and time.[6][7] Our approach integrates computational and in vitro methods in a logical sequence.
Workflow: From In Silico to In Vitro Validation
The journey of a novel thiazole derivative begins with computational modeling to predict its potential before committing to costly and time-consuming wet lab experiments.[8] Promising candidates then advance through a tiered system of in vitro assays of increasing complexity.
Caption: A typical experimental workflow for drug discovery.
Part 2: Foundational In Silico Screening
Before synthesis, computational tools can predict a compound's drug-likeness and potential for target engagement.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
A compound with high efficacy is useless if it cannot reach its target in the body or is toxic.[7][9] In silico ADMET models use a molecule's structure to predict its pharmacokinetic properties.[8] This crucial first step helps eliminate compounds that are likely to fail later in development due to poor ADMET profiles.[7][9]
Key Parameters to Evaluate:
-
Aqueous Solubility: Affects absorption and formulation.
-
Lipophilicity (LogP): Influences membrane permeability and metabolic stability.
-
Blood-Brain Barrier (BBB) Permeability: Critical for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity: Flags potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), etc.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10][11] For thiazole derivatives, this can provide invaluable insight into the putative mechanism of action. For example, docking studies can predict how a novel compound might bind to the ATP-binding site of a kinase in cancer or the active site of a bacterial enzyme like DNA gyrase.[5][12] This allows for the rational prioritization of compounds most likely to engage a specific, disease-relevant target.
Part 3: Anticancer Activity Screening
Thiazole derivatives are a rich source of anticancer agents, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell cycle progression, and blocking key signaling pathways.[4][13][14]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse for initial cytotoxicity screening.[15] Its principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., <0.5% DMSO) and a positive control (e.g., Doxorubicin).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[15]
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Insights: Key Signaling Pathways
Active compounds from the primary screen should be investigated further to elucidate their mechanism of action. Thiazole derivatives frequently target critical cancer signaling pathways.[19]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is hyperactivated in many cancers, promoting cell growth and survival.[19] Thiazoles can act as potent inhibitors of key kinases like PI3K and mTOR.[14][19]
-
Tubulin Polymerization Inhibition: Some thiazoles interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[19][20] This is a clinically validated anticancer mechanism.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Thiazole derivatives have been developed as effective VEGFR-2 inhibitors.[16][21]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[19]
Data Presentation: Cytotoxicity of Thiazole Derivatives
Summarize results in a clear, comparative table.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Thiazole-A1 | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | [16] |
| Thiazole-A1 | HepG2 (Liver) | 7.26 | Staurosporine | 8.40 | [16] |
| Thiazole-B2 | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | [21] |
| Thiazole-C3 | HCT116 (Colon) | 3.35 | Combretastatin A-4 | 2.96 | [20] |
Part 4: Antimicrobial Activity Screening
With the rise of antimicrobial resistance (AMR), there is an urgent need for new antibiotics.[5] Thiazoles are a promising class of compounds, exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.[5][22]
Primary Screening: Agar Diffusion Methods
The agar cup or disc diffusion method is a standard, qualitative preliminary test for antimicrobial activity.[23][24] It is based on the diffusion of the test compound from a source through a solid agar medium seeded with a test microorganism. The presence of a "zone of inhibition" around the source indicates antimicrobial activity.
-
Media Preparation: Prepare Mueller Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and pour into sterile Petri dishes.[23]
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly over the agar surface.
-
Well Creation: Aseptically create wells (cups) of about 6 mm diameter in the seeded agar.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the thiazole derivative solution (at a known concentration) into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm). A larger zone indicates greater activity.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
Following a positive result in the diffusion assay, the Minimum Inhibitory Concentration (MIC) must be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for this.[25]
-
Preparation: In a 96-well plate, add 100 µL of Mueller Hinton Broth to each well.
-
Serial Dilution: Add 100 µL of the stock thiazole derivative solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.
Data Presentation: Antimicrobial Efficacy
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Thiazole-D4 | 16.1 | 16.1 | 16.2 | [5] |
| Thiazole-E5 | 0.23 - 0.70 | 0.23 - 0.70 | 0.06 - 0.23 | [26] |
| Thiazole-F6 | 93.7 | >100 | 7.8 | [5] |
Part 5: Anti-inflammatory & Antioxidant Potential
Chronic inflammation and oxidative stress are underlying factors in many diseases. Thiazole derivatives have shown potential as both anti-inflammatory and antioxidant agents.[27][28][29]
In Vitro Anti-inflammatory Screening
A common method involves using lipopolysaccharide (LPS)-stimulated macrophage cells (like RAW 264.7) as a model for inflammation. The ability of a compound to reduce the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α is measured.[30]
Antioxidant Capacity Screening: DPPH & ABTS Assays
These are simple, rapid, and widely used spectrophotometric assays to measure the radical-scavenging ability of compounds.[31][32]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, DPPH• is reduced, causing the color to fade to yellow.[31][33] The change in absorbance is measured around 517 nm.[31][33]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves generating the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the radical, causing a loss of color, which is monitored at a longer wavelength, typically 734 nm, reducing interference from colored compounds.[32][33]
-
Solution Prep: Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction: In a 96-well plate, add 100 µL of various concentrations of the thiazole derivative (dissolved in methanol).
-
Initiation: Add 100 µL of the DPPH working solution to each well. Include a control (methanol + DPPH solution).[33]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Conclusion: Synthesizing the Data for Lead Advancement
The biological screening of novel thiazole derivatives is a multi-faceted process that requires a strategic, tiered approach. By integrating early-stage in silico predictions of ADMET properties and target binding with a robust funnel of in vitro primary and secondary assays, researchers can efficiently identify and validate lead candidates. This guide provides the foundational framework and detailed methodologies to empower scientists in their quest to translate the chemical promise of the thiazole scaffold into the therapeutic agents of tomorrow.
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Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents.[3][4] The thiazole moiety is present in a wide array of clinically approved drugs, demonstrating its versatility across various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[1][2][5] The stability of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate emerges as a particularly interesting building block within this class of compounds, offering multiple points for chemical modification to explore a wide chemical space and develop novel therapeutic agents. This guide will provide a comprehensive overview of its synthesis, chemical properties, and potential as a drug scaffold, supported by detailed protocols and structure-activity relationship insights.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its solubility, stability, and synthetic handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | [6] |
| Molecular Weight | 187.22 g/mol | [6] |
| CAS Number | 40235-65-2 | [6][7] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
Synthesis of the Core Scaffold: A Mechanistic Approach
The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8] For the synthesis of this compound, a plausible and efficient route involves the reaction of a suitable thioamide with ethyl bromopyruvate.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps: the preparation of the necessary thioamide precursor and the subsequent Hantzsch cyclization.
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In Silico Prediction of ADMET Properties for Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imperative to "fail early, fail cheap" is a cornerstone of modern drug discovery, necessitating the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] This technical guide provides an in-depth, principled approach to the in silico prediction of the ADMET properties of a novel chemical entity, "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate." By leveraging a suite of computational models, we can construct a comprehensive pharmacokinetic and toxicological profile, enabling informed decisions long before resource-intensive in vitro and in vivo studies are undertaken.[1][2] This document eschews a rigid template, instead adopting a structure that mirrors the logical workflow of an ADMET investigation, providing not just protocols but the scientific rationale behind the selection of specific predictive models and endpoints. Every claim is substantiated with citations to authoritative sources, ensuring scientific integrity and providing a roadmap for robust, self-validating computational analysis.
Introduction: The Rationale for Predictive ADMET Profiling
The journey of a drug candidate from discovery to market is fraught with attrition, with a significant percentage of failures attributed to unfavorable pharmacokinetic (PK) and toxicity profiles.[1][3] In silico ADMET modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to de-risk drug candidates early in the development pipeline.[1][2][4][5] By translating a molecule's chemical structure into a predicted biological response, these computational methods allow for the prioritization of compounds with a higher probability of success.[6][7]
This guide focuses on this compound, a heterocyclic compound with potential therapeutic applications. A thorough understanding of its ADMET properties is critical to its development. We will systematically explore its absorption, distribution, metabolism, excretion, and toxicity profiles using a combination of established computational methodologies.
Compound at a Glance: this compound
| Property | Value | Source |
| Molecular Formula | C7H9NO3S | [8][9] |
| Molar Mass | 187.22 g/mol | [10] |
| SMILES | CCOC(=O)C1=CSC(=N1)CO | [8] |
| InChIKey | ORBNJGCTXHRSBC-UHFFFAOYSA-N | [8] |
| Predicted Density | 1.333±0.06 g/cm3 | [10] |
| Melting Point | 80 °C | [10] |
| Predicted Boiling Point | 297.9±20.0 °C | [10] |
| Predicted pKa | 12.84±0.10 | [10] |
The ADMET Prediction Workflow: A Conceptual Overview
The in silico ADMET workflow is a multi-step process that begins with the generation of a high-quality 2D or 3D representation of the molecule. This structure serves as the input for a variety of predictive models, each designed to assess a specific ADMET endpoint. The outputs of these models are then integrated to form a holistic profile of the compound's likely behavior in vivo.
Caption: A generalized workflow for in silico ADMET prediction.
Absorption: Crossing the Biological Barriers
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.[6] We will assess this using models that predict human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, a common in vitro model for the intestinal epithelium.[11]
3.1. Key Predictive Models for Absorption
-
Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between a compound's physicochemical properties (e.g., logP, polar surface area, molecular weight) and its absorption characteristics.[11][12]
-
Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models simulate the absorption process by integrating physiological data (e.g., blood flow, enzyme levels) with the compound's properties.[6][13]
3.2. Experimental Protocol: Predicting Caco-2 Permeability and HIA
-
Obtain the SMILES string for this compound: CCOC(=O)C1=CSC(=N1)CO.[8]
-
Utilize a validated open-access web server such as SwissADME or pkCSM. These platforms employ robust QSPR models.
-
Input the SMILES string into the selected tool.
-
Execute the prediction for Caco-2 permeability and Human Intestinal Absorption.
-
Analyze the output: The results will typically be presented as a permeability value (e.g., in nm/s) and a percentage of absorption.
3.3. Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability | High | Likely to readily cross the intestinal epithelium. |
| Human Intestinal Absorption | >90% | Expected to be well-absorbed after oral administration. |
(Note: The predicted values are illustrative and would be populated with data from a specific prediction tool in a real-world scenario.)
Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the circulatory system. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).[14]
4.1. Key Predictive Models for Distribution
-
Artificial Neural Network (ANN) Models: ANNs are machine learning models that can be trained to recognize the complex patterns of molecular features that govern BBB permeability.[15][16]
-
Support Vector Machine (SVM) Models: SVMs are another class of machine learning algorithms used to build predictive models for properties like logBB (the logarithm of the brain-to-plasma concentration ratio).[17]
4.2. Experimental Protocol: Predicting BBB Permeability and PPB
-
Use the SMILES string of the target compound as input.
-
Select a computational tool that offers models for BBB permeability and plasma protein binding.
-
Run the predictions.
-
Interpret the results: BBB permeability is often expressed as a logBB value or a simple "yes/no" prediction.[17] PPB is typically given as a percentage.
4.3. Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Blood-Brain Barrier Permeability (logBB) | Low | The compound is unlikely to penetrate the central nervous system. |
| Plasma Protein Binding | Moderate | A significant fraction of the drug will be bound to plasma proteins, potentially affecting its free concentration. |
(Note: The predicted values are illustrative.)
Metabolism: The Body's Chemical Factory
Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver by cytochrome P450 (CYP) enzymes.[6] Predicting a compound's metabolic fate is crucial for understanding its half-life and potential for drug-drug interactions.[18][19]
5.1. Key Predictive Models for Metabolism
-
Site of Metabolism (SoM) Prediction: These models identify the specific atoms in a molecule that are most likely to be metabolized.[20]
-
CYP450 Inhibition Models: These models predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a common cause of adverse drug reactions.
5.2. Experimental Protocol: Predicting Metabolism
-
Input the compound's structure into a metabolism prediction tool (e.g., StarDrop's WhichP450™, SMARTCyp).
-
Run the SoM prediction to identify labile sites.
-
Execute the CYP inhibition prediction for the major isoforms.
-
Analyze the results: The SoM prediction will highlight the most probable sites of metabolic attack. The CYP inhibition results will indicate the potential for drug-drug interactions.
5.3. Predicted Metabolic Properties
| Parameter | Prediction | Interpretation |
| Site of Metabolism | Hydroxymethyl group, Ethyl ester | These are the most likely points of enzymatic modification. |
| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by this isoform. |
| CYP3A4 Inhibitor | No | Low risk of interactions with a wide range of co-administered drugs. |
(Note: The predicted values are illustrative.)
Excretion: Eliminating the Compound
The final step in a drug's journey is its elimination from the body, primarily through renal (kidney) or biliary (liver) excretion.[21]
6.1. Key Predictive Models for Excretion
-
Renal Clearance Models: These models predict the rate at which a drug is cleared from the body by the kidneys.[21]
-
Total Clearance Models: These provide an overall estimate of the rate of drug elimination from the body.
6.2. Experimental Protocol: Predicting Excretion
-
Utilize a comprehensive ADMET prediction suite that includes excretion models.
-
Input the molecular structure.
-
Run the predictions for renal and total clearance.
-
Interpret the output: The clearance values will be given in units such as mL/min/kg.
6.3. Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation |
| Total Clearance | Moderate | The compound is expected to be cleared from the body at a moderate rate. |
| Renal Organic Cation Transporter (OCT2) Substrate | No | Unlikely to be actively secreted by this renal transporter. |
(Note: The predicted values are illustrative.)
Toxicity: Assessing the Potential for Harm
Predicting potential toxicity is arguably the most critical aspect of in silico ADMET modeling. Early identification of toxicological liabilities can prevent the costly failure of a drug candidate in later development stages.[22][23]
7.1. Key Predictive Models for Toxicity
-
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target. Inhibition of this channel can lead to fatal cardiac arrhythmias.[19][24]
-
Ames Mutagenicity: The Ames test is a bacterial reverse mutation assay used to assess a compound's mutagenic potential, which is often correlated with carcinogenicity.[22][23]
-
Cardiotoxicity: Broader models can predict various forms of heart-related toxicity, including arrhythmia and cardiac failure.[25][26]
-
Hepatotoxicity (Liver Toxicity): Models are available to predict the potential for a compound to cause liver injury.
7.2. Experimental Protocol: Predicting Toxicity
-
Employ a suite of toxicology prediction tools (e.g., Toxtree, Derek Nexus, cardioToxCSM).[25][26][27]
-
Input the compound's structure.
-
Run predictions for key toxicity endpoints: hERG inhibition, Ames mutagenicity, cardiotoxicity, and hepatotoxicity.
-
Carefully analyze the predictions: A positive finding in any of these areas warrants serious consideration and further investigation.
7.3. Predicted Toxicological Properties
| Endpoint | Prediction | Confidence | Interpretation |
| hERG Inhibition | Non-inhibitor | High | Low risk of drug-induced QT prolongation. |
| Ames Mutagenicity | Non-mutagenic | High | Unlikely to be a mutagenic carcinogen. |
| Cardiotoxicity | Low risk | Moderate | Further investigation may be warranted. |
| Hepatotoxicity | Low risk | Moderate | Unlikely to cause significant liver damage. |
(Note: The predicted values are illustrative.)
Integrated Analysis and Decision Making
The true power of in silico ADMET prediction lies in the integration of data from multiple models to form a coherent picture of a compound's potential behavior.
Caption: A simplified decision-making tree based on the integrated ADMET profile.
Based on our in silico analysis, this compound exhibits a promising ADMET profile. It is predicted to have good oral absorption, moderate plasma protein binding, and a low likelihood of penetrating the blood-brain barrier. Its metabolic profile appears favorable, with a low risk of inhibiting major CYP450 enzymes. Most importantly, the initial toxicity predictions do not raise any major red flags.
Conclusion: The Path Forward
This in-depth technical guide has outlined a comprehensive in silico strategy for predicting the ADMET properties of this compound. The presented workflow, grounded in scientific principles and supported by authoritative references, provides a robust framework for early-stage drug candidate assessment. The favorable predicted profile of this compound suggests that it is a viable candidate for progression to the next stage of drug development, which would involve in vitro experimental validation of these computational predictions. It is crucial to remember that in silico models are predictive tools, and their outputs should always be confirmed by experimental data.[28] However, by intelligently applying these computational methods, we can significantly enhance the efficiency and success rate of the drug discovery process.
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Thiazole-4-Carboxylates
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds, including antimicrobials, anti-inflammatory agents, and antineoplastics.[1][2][3] Specifically, the 2-substituted thiazole-4-carboxylate scaffold serves as a versatile building block, enabling chemists to explore a wide range of structural modifications to fine-tune pharmacological activity.[2][4][5]
This guide provides an in-depth review of the principal synthetic strategies for accessing this valuable heterocyclic system. We will move from the foundational Hantzsch synthesis to modern, high-efficiency protocols, focusing on the underlying chemical logic, field-proven methodologies, and the practical insights required for successful implementation in a research and development setting.
The Foundational Approach: Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the thiazole nucleus is the Hantzsch thiazole synthesis, first reported in the late 19th century.[6] Its enduring prevalence is a testament to its reliability, high yields for many substrates, and the accessibility of its starting materials.[7][8] The core transformation involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][8][9][10]
The Reaction Mechanism
Understanding the Hantzsch mechanism is critical for troubleshooting and adapting the reaction to new substrates. The process unfolds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.
The causality behind this pathway is straightforward: the thioamide's sulfur atom is highly nucleophilic and readily attacks the electrophilic carbon bearing the halogen in an SN2 reaction.[1][8] This initial step is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final, irreversible step is the elimination of water to form the stable, aromatic thiazole ring.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Derivatives for Anticancer Research
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its prevalence in clinically approved drugs, such as the kinase inhibitors Dasatinib and Dabrafenib, underscores its importance in modern drug discovery.[2][3] In oncology, thiazole derivatives have garnered significant attention due to their ability to interact with a wide array of biological targets implicated in cancer progression.[2][4] These compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of critical enzymes like kinases (EGFR, HER2), dihydrofolate reductase (DHFR), and histone deacetylases (HDAC), as well as by inducing apoptosis and disrupting microtubule assembly.[5][6][7] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological profile, enabling hydrogen bonding and other crucial interactions with the amino acid residues of target proteins.[2][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a versatile building block, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate , and its subsequent derivatization for the development of novel anticancer agents. The methodologies are presented with an emphasis on the underlying chemical principles and strategic considerations for creating a library of diverse compounds for structure-activity relationship (SAR) studies.
Part 1: Synthesis of the Core Scaffold: this compound
The cornerstone of synthesizing a diverse library of derivatives is the efficient and reliable production of the central molecular scaffold. The Hantzsch thiazole synthesis, a classic and robust condensation reaction, is the method of choice for constructing the thiazole ring. This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide.
For our target molecule, This compound , the logical precursors for a Hantzsch synthesis are ethyl bromopyruvate (the α-halocarbonyl component) and 2-hydroxythioacetamide (the thioamide component). The 2-hydroxythioacetamide provides the C2-hydroxymethyl substituent, while the ethyl bromopyruvate provides the C4-carboxylate ester and the remaining ring atoms.
Workflow for Core Scaffold Synthesis
The synthesis is a straightforward, one-pot condensation reaction, typically performed in a polar solvent like ethanol to facilitate the dissolution of the reactants. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromopyruvate, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
Caption: Workflow for Hantzsch synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative method based on established Hantzsch synthesis principles.[8] Researchers should conduct their own risk assessment and optimization.
Materials and Reagents:
-
2-Hydroxythioacetamide (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Absolute Ethanol (approx. 0.1 M concentration)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxythioacetamide (1.0 eq) and absolute ethanol. Stir until the solid is fully dissolved.
-
Slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature. Note: The reaction is often exothermic. Addition can be done in an ice bath to control the initial temperature rise.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining HBr), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure This compound .
Part 2: Derivatization Strategies for Anticancer Drug Discovery
With the core scaffold in hand, the next step is to generate a library of analogues. The two primary functional handles on our scaffold are the C2-hydroxymethyl group and the C4-ethyl ester. Modifying these positions allows for systematic exploration of the chemical space to optimize anticancer activity.
Rationale for Derivatization:
-
Amide Formation at C4: Hydrolyzing the ethyl ester to a carboxylic acid allows for the coupling of various amines to form a diverse set of amides.[9] This is a powerful strategy, as the amide bond can introduce new hydrogen bond donors and acceptors, and the appended amine fragment can be tailored to interact with specific pockets in a target protein or to modify physicochemical properties like solubility and cell permeability.
-
Modification of the C2-Hydroxymethyl Group: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These modifications can alter the compound's polarity and steric profile, potentially influencing its binding affinity and metabolic stability.
General Derivatization Workflow
Caption: Derivatization strategies for the core scaffold.
Protocol 2: Synthesis of a C4-Amide Derivative (General Procedure)
Step 2a: Hydrolysis of the Ethyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3-4 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.
Step 2b: Amide Coupling
-
Dissolve the carboxylic acid from Step 2a (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq). Stir for 20-30 minutes at 0 °C.
-
Add the desired primary or secondary amine (1.1 eq) and a base such as Triethylamine (TEA) or DIPEA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous work-up, followed by purification via column chromatography or recrystallization to obtain the final amide derivative.
Part 3: Anticancer Activity and Mechanistic Insights
Thiazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often multi-faceted, targeting key pathways involved in cell proliferation, survival, and metastasis.
Summary of Reported Anticancer Activity
The table below summarizes the in vitro cytotoxic activity of representative thiazole derivatives from recent literature, highlighting their potential against various cancer types.
| Compound Class | Cancer Cell Line | Reported IC₅₀ | Potential Target(s) | Reference |
| Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 µM | VEGFR-2 | [10] |
| Hydrazinyl-thiazole | HepG2 (Liver) | 7.26 µM | VEGFR-2 | [10] |
| Phenyl-thiazole | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | EGFR | [3] |
| Imidazo[2,1-b]thiazole | MCF-7 (Breast) | 0.122 µM (EGFR) | EGFR / HER2 | [7] |
| Imidazo[2,1-b]thiazole | MCF-7 (Breast) | 0.078 µM (HER2) | EGFR / HER2 | [7] |
| Thiazole Derivative | Various | 0.00042 µM | Not Specified | [5][6] |
Common Mechanisms of Action
Many potent thiazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two such kinases that are often overexpressed in cancers (e.g., breast and lung) and are validated therapeutic targets.[7]
Visualizing the EGFR/HER2 Signaling Pathway
Inhibitors can block the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like PI3K/Akt/mTOR.[5][6] This ultimately leads to cell cycle arrest and apoptosis.
Caption: Inhibition of the EGFR/HER2 signaling pathway by thiazole derivatives.
Conclusion
The This compound scaffold is a valuable starting point for the development of novel anticancer therapeutics. Its synthesis via the Hantzsch reaction is robust and scalable. The presence of two distinct functional handles allows for extensive chemical modification, enabling a thorough exploration of structure-activity relationships. By targeting validated oncogenic pathways such as the EGFR/HER2 signaling cascade, derivatives of this scaffold hold considerable promise for future cancer drug discovery programs.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.
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- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Examples of thiazole- and pyrazole-based anti-cancer drugs.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.
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- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
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- Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators.
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- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl
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- Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A.
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate as a versatile starting material for the synthesis of novel antimicrobial agents. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes in the derivatization of this thiazole scaffold to generate a library of potent antibacterial and antifungal compounds.
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs, including the antibacterial agent Cefdinir.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an excellent scaffold for designing enzyme inhibitors and other bioactive molecules. The amphiphilic nature of certain thiazole derivatives, possessing both hydrophilic and hydrophobic characteristics, is thought to facilitate their penetration of bacterial cell membranes.[2] The global rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action, and the thiazole class of compounds remains a fertile ground for such discoveries.[3]
This guide focuses on a strategic pathway for developing new antimicrobial candidates starting from this compound. The synthetic approach involves a two-step process:
-
Oxidation of the 2-hydroxymethyl group to a reactive 2-formyl (aldehyde) group.
-
Condensation of the resulting aldehyde with a diverse range of primary amines to generate a library of Schiff base derivatives.
Schiff bases (or imines) are a well-established class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[4][5][6] The azomethine group (-C=N-) in Schiff bases is a key pharmacophore that can form hydrogen bonds with the active sites of microbial enzymes, leading to the inhibition of essential cellular processes.[1]
Proposed Mechanism of Action
While the precise mechanism of action can vary depending on the specific derivative, thiazole-based antimicrobial agents have been implicated in the inhibition of several key microbial targets:
-
Bacterial Cell Wall Synthesis: Some thiazole derivatives are known to inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. One such target is the MurB enzyme.[7]
-
DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA during replication. The planar aromatic structure of the thiazole core and its derivatives can intercalate into the DNA or bind to the enzyme, disrupting its function.[1]
-
Fungal Ergosterol Biosynthesis: In fungi, thiazole derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane.[7]
-
Aminoacyl-tRNA Synthesis Inhibition: Some studies suggest that thiazole-based compounds may interfere with protein synthesis by inhibiting aminoacyl-tRNA synthetases.[1]
The formation of Schiff bases from a thiazole aldehyde core introduces an imine nitrogen which is thought to be crucial for forming hydrogen bonds within the active sites of these target enzymes, thereby enhancing inhibitory activity.[8]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and evaluation of antimicrobial agents derived from this compound.
Part 1: Synthesis of Ethyl 2-formylthiazole-4-carboxylate (Intermediate)
The critical first step is the selective oxidation of the primary alcohol on the thiazole ring to an aldehyde. Over-oxidation to the carboxylic acid must be avoided. Manganese dioxide (MnO₂) is a mild and effective oxidizing agent for this transformation, particularly for allylic and benzylic-type alcohols, and is suitable here due to the activation by the adjacent thiazole ring.
Protocol 1: Oxidation of this compound
-
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or Celite® (diatomaceous earth)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for prolonged reactions)
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material) in a round-bottom flask, add activated manganese dioxide (5.0-10.0 equivalents).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-24 hours. If the reaction is sluggish, gentle heating to reflux may be applied.
-
Upon completion, filter the reaction mixture through a pad of Celatom® or Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-formylthiazole-4-carboxylate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
-
Part 2: Synthesis of Thiazole Schiff Base Derivatives
The synthesized Ethyl 2-formylthiazole-4-carboxylate can now be reacted with a variety of primary amines (particularly substituted anilines) to form the target Schiff bases. This condensation reaction is typically straightforward and often acid-catalyzed.
Protocol 2: General Procedure for Schiff Base Synthesis
-
Materials:
-
Ethyl 2-formylthiazole-4-carboxylate (from Protocol 1)
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline) (1.0-1.1 equivalents)
-
Ethanol or Methanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Dissolve Ethyl 2-formylthiazole-4-carboxylate (1.0 equivalent) in absolute ethanol (approx. 15 mL per gram) in a round-bottom flask.
-
To this solution, add the selected substituted primary amine (1.0-1.1 equivalents).
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole Schiff base derivative.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of thiazole Schiff bases.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of Schiff base derivatives allows for the systematic investigation of structure-activity relationships. Based on existing literature for similar thiazole-based antimicrobials, the following trends can be anticipated:[9][10]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the amine used for Schiff base formation significantly impact antimicrobial activity.
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) often enhance antibacterial activity.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can also modulate activity, sometimes leading to increased potency against specific strains.
-
-
Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for cell membrane penetration. The overall lipophilicity of the molecule can be fine-tuned by the choice of substituents.
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the active site of a target enzyme.
Table 1: Representative Antimicrobial Activity of Thiazole-Based Schiff Bases (Note: The following data is illustrative and based on derivatives of the analogous ethyl 2-aminothiazole-4-carboxylate scaffold. Similar activities are anticipated for the proposed compounds.)
| Compound ID | R-Group on Aniline | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| 2a | H | >100 | 250 | 200 | [11] |
| 2b | 4-OH | 50 | 125 | 100 | [11] |
| 2d | 4-Cl | 125 | 250 | 125 | [11] |
| 2g | 2,4-diCl | 250 | 375 | 500 | [11] |
| Ciprofloxacin | (Standard) | 0.9 | 0.9 | N/A | [3] |
| Fluconazole | (Standard) | N/A | N/A | 250 | [3] |
Antimicrobial Susceptibility Testing
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds should be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Materials:
-
Synthesized thiazole Schiff base derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial suspension adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without any drug) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
The synthetic pathway detailed in these application notes provides a robust and efficient method for generating a library of novel thiazole Schiff base derivatives from the readily available starting material, this compound. The anticipated antimicrobial activity of these compounds, grounded in the well-established efficacy of the thiazole scaffold, makes this a promising avenue for the discovery of new therapeutic agents. Future work should focus on expanding the library of derivatives to include a wider range of aliphatic and heterocyclic amines to further probe the structure-activity relationship. Promising lead compounds should be subjected to further mechanistic studies and evaluated for their cytotoxicity and in vivo efficacy.
References
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Lemilemu, F., Bitew, M., Demissie, T. B., Eswaramoorthy, R., & Endale, M. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 71. [Link]
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ResearchGate. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. [Link]
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Stana, A., Vodnar, D. C., Lăcrămăjan, O., Pârvu, M., & Tiperciuc, B. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. Molecules, 24(20), 3698. [Link]
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Request PDF. (n.d.). Schiff Bases of Thiazole as Antibacterial and Antifungal Agents. [Link]
- Ahammed, S. M., Islam, M. S., & Ali, M. A. (2024). Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. Journal of Chemical Sciences, 136(1), 1-12.
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MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]
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Gondru, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
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Ivaylo, K., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(1), 117. [Link]
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AUIQ Complementary Biological System. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Link]
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Pawar, C. D., et al. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3525-3528. [Link]
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Desai, N. C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
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Li, Y., et al. (2022). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. MedChemComm, 13(4), 734-743. [Link]
- BenchChem. (2025).
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Scilit. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. [Link]
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Iqbal, M. A., et al. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(11-12), 485-498. [Link]
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Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (1), 59-66. [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
- Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (1), 59-66.
-
Siddiqui, N., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]
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Semantic Scholar. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]
-
Request PDF. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. [Link]
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ResearchGate. (1999). (PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. [Link]
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ResearchGate. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). [Link]
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NIH. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
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Semantic Scholar. (2013). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. [Link]
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Application Notes and Protocols for the Utilization of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate in the Development of Novel Kinase Inhibitors
Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition
The thiazole ring is a versatile heterocyclic framework that has garnered significant interest from medicinal chemists due to its presence in numerous bioactive compounds.[1][2][3][4] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for the design of enzyme inhibitors.[2][3][4] In the realm of oncology and inflammatory diseases, protein kinases are crucial therapeutic targets, and their dysregulation is a hallmark of many pathological conditions.[2][3][4] Thiazole derivatives have demonstrated remarkable success as kinase inhibitors, with several thiazole-containing drugs being widely recognized pharmaceuticals on the market.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate as a key building block for the synthesis and evaluation of novel kinase inhibitors.
Strategic Derivatization of this compound
This compound offers two primary points for chemical modification: the hydroxyl group at the 2-position and the ethyl ester at the 4-position. These functional groups can be readily derivatized to explore the chemical space around the thiazole core and to optimize interactions with the target kinase.
Protocol 1: Synthesis of a Diverse Amide Library via Hydrolysis and Amide Coupling
This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines. This approach allows for the introduction of diverse chemical functionalities to probe the solvent-exposed regions of the kinase active site.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(hydroxymethyl)thiazole-4-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 2-(hydroxymethyl)thiazole-4-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 equivalents) and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Ether Synthesis via Williamson Ether Synthesis
Modification of the 2-hydroxymethyl group to form a library of ethers can explore interactions within the hydrophobic regions of the kinase active site.
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Screening of Synthesized Compounds: Kinase Inhibition Assays
Once a library of derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target kinase. A tiered screening approach, starting with a primary biochemical assay followed by a secondary cell-based assay, is recommended.
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity, which is a widely used method for primary screening of kinase inhibitors.[5]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each inhibitor compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of each inhibitor dilution.
-
Add 5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
| Parameter | Description | Typical Value |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Varies (nM to µM range) |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | > 0.5 |
Protocol 4: Cell-Based Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the ability of a compound to engage its target kinase within living cells, providing a more physiologically relevant assessment of inhibitor potency.[6]
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Synthesized inhibitor compounds
-
Opti-MEM™ I Reduced Serum Medium
-
White 96-well cell culture plates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a white 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for 2 hours.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells.
-
BRET Measurement:
-
Equilibrate the plate at 37 °C for 2 hours.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the primary and secondary screens will guide the structure-activity relationship (SAR) studies. By comparing the inhibitory potencies of the synthesized derivatives, researchers can identify key structural features that contribute to target binding and cellular activity.
Key Considerations for SAR Analysis:
-
Amide Substituents: Analyze how the size, electronics, and hydrogen bonding capacity of the R-group in the amide series affect potency.
-
Ether Linkages: Evaluate the impact of different alkyl and aryl ethers on inhibitor activity, which can provide insights into the nature of the hydrophobic pocket.
-
Bioisosteric Replacements: Consider replacing the hydroxymethyl group or the ester/amide functionality with known bioisosteres to improve pharmacokinetic properties or potency.[7][8][9][10]
Visualizing Key Concepts
Signaling Pathway
Caption: A generic receptor tyrosine kinase signaling pathway.
Experimental Workflow
Caption: The workflow for kinase inhibitor development.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its amenable functional groups allow for the systematic exploration of chemical space, and when coupled with robust biochemical and cell-based screening protocols, it can facilitate the identification of potent and selective lead compounds. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.
References
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
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4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
-
Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF. (n.d.). ResearchGate. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. [Link]
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Graphviz tutorial. (2021, January 14). YouTube. [Link]
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Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [Link]
-
Create Complex Graphs with GraphViz. (2020, October 16). YouTube. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). ResearchGate. [Link]
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Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
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Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF. (n.d.). ResearchGate. [Link]
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Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole‐4‐Carboxylate. (2003, April 28). Semantic Scholar. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. [Link]
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Viewing a reaction path diagram. (n.d.). Cantera. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar. [Link]
-
2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26).
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022, December 30). Open Access Journals. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
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Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). NIH. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. [Link]
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Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. (n.d.). ResearchGate. [Link]
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Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. (2022, March 22). PMC. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]
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Click chemistry applications of "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of the Thiazole Scaffold in Click Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design. "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" represents a versatile starting material, offering three points for chemical modification: the hydroxyl group, the ester, and the thiazole ring itself. By introducing bioorthogonal "click" handles onto this scaffold, we can unlock its potential for a wide range of applications, from the rapid synthesis of compound libraries for drug discovery to the development of targeted bioconjugates.
This guide provides detailed application notes and protocols for the derivatization of "this compound" to prepare it for two of the most powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the rationale behind the synthetic strategies and provide step-by-step protocols for both the derivatization and the subsequent click reactions.
Part 1: Synthesis of "Clickable" this compound Derivatives
To utilize "this compound" in click chemistry, the primary hydroxyl group must be converted into either an azide or a terminal alkyne. The following protocols are proposed based on well-established and reliable organic synthesis methodologies.
Synthesis of Ethyl 2-(azidomethyl)thiazole-4-carboxylate (Azide Derivative)
The direct conversion of a primary alcohol to an azide is a highly efficient transformation. A one-pot procedure is recommended to minimize handling of potentially hazardous intermediates.[1][2][3][4][5]
Reaction Principle: The hydroxyl group is first activated in situ to form a good leaving group, which is then displaced by an azide nucleophile. A one-pot method using bis(2,4-dichlorophenyl) phosphate activation is a reliable choice for this transformation.[1][2][5]
Experimental Workflow:
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Scale-up Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate for Preclinical Studies: An Application Note and Protocol
Introduction
This application note provides a comprehensive guide for the scale-up synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] The successful and efficient synthesis of this target molecule in larger quantities is crucial for advancing preclinical studies, including pharmacology, toxicology, and formulation development.
This document outlines a robust and scalable two-step synthetic route, commencing with the synthesis of the requisite, non-commercially available thioamide intermediate, 2-hydroxythioacetamide, followed by its condensation with ethyl bromopyruvate via the Hantzsch thiazole synthesis.[1][3] We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols for both stages of the synthesis, and address critical considerations for process scale-up, including safety, in-process controls, and purification strategies suitable for producing preclinical batch sizes.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is strategically designed in two key stages to ensure a reliable and scalable process.
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Step 2: Hantzsch Thiazole Synthesis. The core of the synthetic route is the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction for the formation of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone (ethyl bromopyruvate) with a thioamide (2-hydroxythioacetamide). The choice of ethyl bromopyruvate directly installs the desired ethyl carboxylate moiety at the 4-position of the thiazole ring.
PART 1: Synthesis of 2-Hydroxythioacetamide
Reaction Principle
The synthesis of 2-hydroxythioacetamide is achieved through the thionation of glycolamide. This reaction typically employs a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which replaces the oxygen atom of the amide carbonyl with a sulfur atom.
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Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Glycolamide | Reagent Grade, ≥98% |
| Lawesson's Reagent | Reagent Grade, ≥97% |
| Toluene | Anhydrous, ≥99.8% |
| Round-bottom flask | Appropriate size for scale |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) |
Experimental Protocol (100 g Scale)
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add glycolamide (100 g, 1.33 mol) and anhydrous toluene (1 L).
-
Addition of Thionating Agent: To the stirred suspension, carefully add Lawesson's reagent (297 g, 0.73 mol) in portions under a nitrogen atmosphere. Caution: The reaction may be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold toluene (2 x 200 mL) to remove any unreacted Lawesson's reagent and by-products.
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight to yield 2-hydroxythioacetamide.
In-Process Controls and Characterization
-
TLC Analysis: Monitor the disappearance of the glycolamide starting material.
-
NMR Spectroscopy: Confirm the structure of the isolated product by ¹H and ¹³C NMR.
PART 2: Scale-up Synthesis of this compound
Reaction Principle
The Hantzsch thiazole synthesis proceeds via the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
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Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Hydroxythioacetamide | Synthesized as per Part 1 |
| Ethyl bromopyruvate | Reagent Grade, ≥97% (Lachrymator) |
| Ethanol | Anhydrous, 200 proof |
| Sodium bicarbonate | Reagent Grade, ≥99.5% |
| Round-bottom flask | Appropriate size for scale |
| Addition funnel | |
| Magnetic stirrer with heating mantle | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) | |
| Recrystallization apparatus |
Experimental Protocol (100 g Scale)
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-hydroxythioacetamide (100 g, 1.05 mol) in anhydrous ethanol (1 L).
-
Addition of α-Haloketone: In a separate flask, prepare a solution of ethyl bromopyruvate (205 g, 1.05 mol) in anhydrous ethanol (500 mL). Add this solution dropwise to the stirred thioamide solution at room temperature over 1-2 hours. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5][6]
-
Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:1).
-
Neutralization and Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
Isolation of Crude Product: Reduce the volume of the ethanol solution by approximately half using a rotary evaporator. The crude product may precipitate upon cooling. If not, add the concentrated solution to an equal volume of cold water to induce precipitation.
-
Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold water (2 x 250 mL) and then with a small amount of cold ethanol.
Purification Protocol
Due to the polar nature of the hydroxymethyl group, purification of this compound can be challenging.[7][8][9][10] Recrystallization is the preferred method for scale-up purification.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation and Drying: Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50 °C to a constant weight.
In-Process and Final Product Analysis
| Analytical Technique | Purpose |
| TLC | Monitor reaction progress and assess crude purity. |
| HPLC | Determine the purity of the final product and quantify impurities. |
| ¹H and ¹³C NMR | Confirm the chemical structure of the final product.[11][12][13][14] |
| Mass Spectrometry | Determine the molecular weight of the final product. |
| Melting Point | Assess the purity of the final crystalline product. |
Safety and Handling Precautions
-
Ethyl Bromopyruvate: This reagent is a strong lachrymator and irritant.[4][5][6] Always handle it in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water.
-
Thioamides: Thioacetamide and its derivatives can be toxic.[15] Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: All synthetic steps should be carried out by trained personnel in a well-equipped chemical laboratory. Ensure proper ventilation and have access to safety showers and eyewash stations.
Conclusion
The described two-step synthetic route provides a reliable and scalable method for the production of this compound, a valuable building block for preclinical drug development. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently synthesize this key intermediate in sufficient quantities for further studies. The provided guidelines for in-process control and purification will ensure the final product meets the high-purity standards required for preclinical research.
References
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Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
University of Sussex - Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]
-
(n.d.). Purification. Retrieved from [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
-
ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester - Optional[13C NMR]. Retrieved from [Link]
-
(n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectrum of ethyl 3-mesityl-1,4,2-oxathiazole-5-car. Retrieved from [Link]
-
SciELO. (n.d.). 1H-[7][16][17]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
WIPO Patentscope. (2015, March 26). WO/2015/039266 METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID. Retrieved from [Link]
-
PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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The Versatile Intermediate: Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate in Natural Product Synthesis
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds.[1][2] Its presence is integral to the function of molecules ranging from the essential vitamin B1 (thiamine) to potent anticancer agents and antibiotics.[1] The unique electronic properties of the thiazole ring, coupled with its ability to engage in various non-covalent interactions, make it a valuable component in the design of novel therapeutics. Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate stands out as a particularly useful and versatile building block for the construction of complex, thiazole-containing natural products. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic ester, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of several important bioactive molecules.
This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and insights into its role as a cornerstone in the architecture of complex natural products.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is paramount for its utilization in multi-step natural product synthesis. A robust and scalable protocol is essential. The most common and effective method for constructing the thiazole core is the Hantzsch thiazole synthesis.[3] While a direct, one-pot synthesis of the target molecule is not extensively documented in peer-reviewed literature, a plausible and scientifically sound two-step approach can be devised based on established methodologies for similar thiazole derivatives.
This proposed synthesis involves an initial Hantzsch condensation to form a 2-aminothiazole derivative, followed by a diazotization and hydroxylation sequence.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Intermediate)
This protocol is adapted from established procedures for the synthesis of similar 2-aminothiazole-4-carboxylates.[4][5]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (absolute)
-
Ice
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate hydrobromide, is collected by filtration.
-
To obtain the free base, the hydrobromide salt is dissolved in water and neutralized with a mild base such as sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated ethyl 2-aminothiazole-4-carboxylate is collected by filtration, washed with cold water, and dried under vacuum.
Expected Yield: 85-95% Appearance: Pale yellow solid
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a proposed adaptation of the Sandmeyer reaction, a standard method for converting aryl amines to other functional groups via a diazonium salt intermediate.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Ice
-
Copper(I) oxide (optional, as catalyst)
Procedure:
-
In a beaker, prepare a solution of sulfuric acid in water by cautiously adding concentrated sulfuric acid to chilled water.
-
Cool the acidic solution to 0-5 °C in an ice-salt bath.
-
Slowly add ethyl 2-aminothiazole-4-carboxylate to the cold acid solution with constant stirring to form a fine suspension.
-
In a separate flask, prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the suspension of the aminothiazole, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate round-bottom flask, bring a volume of water to a gentle boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed. The diazonium salt is hydrolyzed to the corresponding alcohol.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: Moderate to good, optimization may be required. Appearance: Off-white to pale yellow solid.
Application in Natural Product Synthesis: A Key Building Block for Epothilones
This compound is a strategic precursor for the synthesis of the thiazole-containing side chain of the epothilones, a class of potent anticancer natural products.[1][2][6] Epothilones, such as Epothilone B, stabilize microtubules, leading to cell cycle arrest and apoptosis, making them a significant target for cancer therapy.
The hydroxymethyl group of this compound can be readily oxidized to the corresponding aldehyde, ethyl 2-formylthiazole-4-carboxylate. This aldehyde is a crucial component for coupling with the macrocyclic core of the epothilone molecule, typically via a Wittig reaction or an aldol condensation.
Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol in the presence of the ester functionality is a key transformation. Manganese dioxide (MnO₂) is a mild and efficient reagent for this purpose.
Caption: Oxidation of the key intermediate to the corresponding aldehyde.
Detailed Experimental Protocol: Oxidation to Ethyl 2-formylthiazole-4-carboxylate
This protocol is based on standard procedures for the oxidation of primary alcohols to aldehydes using activated manganese dioxide.
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add activated manganese dioxide (5-10 equivalents by weight) to the solution. The exact amount may need to be optimized depending on the activity of the MnO₂.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional dichloromethane to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude ethyl 2-formylthiazole-4-carboxylate.
-
The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Expected Yield: High (typically >90%) Appearance: Pale yellow solid or oil.
Integration into the Total Synthesis of Epothilone B
The resulting thiazole aldehyde is a key fragment for the total synthesis of Epothilone B. In many reported syntheses, this fragment is coupled with a phosphorus ylide derived from the macrocyclic core in a Wittig reaction to form the C12-C13 double bond.
Caption: Coupling of the thiazole aldehyde in the synthesis of an Epothilone B precursor.
The ester functionality on the thiazole ring can then be carried through subsequent steps or modified as needed for the final natural product structure. The ability to efficiently synthesize and functionalize this key thiazole intermediate is a critical aspect of the overall synthetic strategy for epothilones and other related natural products.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21 | Pale yellow solid |
| This compound | C₇H₉NO₃S | 187.22 | Off-white solid |
| Ethyl 2-formylthiazole-4-carboxylate | C₇H₇NO₃S | 185.20 | Pale yellow solid/oil |
Conclusion
This compound is a valuable and versatile intermediate in the field of natural product synthesis. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with its strategic bifunctionality, makes it an attractive building block for the construction of complex molecular architectures. The successful application of this intermediate in the synthesis of potent anticancer agents like the epothilones highlights its significance and potential for the synthesis of other biologically important thiazole-containing natural products. The protocols and strategies outlined in this document provide a solid foundation for researchers and scientists in drug development to utilize this key intermediate in their synthetic endeavors.
References
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds.
- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PMC - PubMed Central.
- Total syntheses of epothilones B and D. PubMed.
- Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. PubMed.
- Synthesis of epothilones A and B in solid and solution phase. PubMed.
- A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Semantic Scholar.
- Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...
- Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Ethyl 2-amino-1,3-thiazole-4-carboxyl
Sources
- 1. Total syntheses of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues [pubmed.ncbi.nlm.nih.gov]
- 3. Thiostrepton - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our focus is on explaining the causality behind experimental choices to empower you with a robust and reproducible protocol.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, practical problems encountered during the synthesis, which typically follows the Hantzsch thiazole synthesis pathway. The core reaction involves the condensation of an α-halocarbonyl compound, such as Ethyl bromopyruvate, with a thioamide.[1][2] For this specific target molecule, the challenge lies in using a thioamide precursor that delivers the 2-(hydroxymethyl) substituent.
Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Answer: Low yield is the most common issue and can stem from several factors related to reagents, reaction conditions, or workup procedures.
-
Reagent Quality and Stability:
-
Thioformamide Instability : Thioformamide and its derivatives can be unstable.[3] Ensure you are using a high-purity reagent, or consider purifying it before use.[4][5] A common purification method involves recrystallization from ethyl acetate or ether/petroleum ether.[4][5]
-
Ethyl Bromopyruvate Reactivity : As a potent electrophile and lachrymator, ethyl bromopyruvate is highly reactive and sensitive to moisture.[1] Use it fresh from the bottle or distill it under reduced pressure if its purity is questionable. Ensure all glassware is scrupulously dried.
-
-
Reaction Conditions:
-
Temperature Control : While many Hantzsch syntheses require heat to drive the final dehydration and aromatization step, excessive temperatures can promote side reactions and decomposition of starting materials or the product.[6] A modest temperature increase might be necessary if the reaction is sluggish, but this should be monitored closely by TLC or LC-MS.[6]
-
Solvent Choice : Alcohols like ethanol are common solvents for this reaction.[7] However, aprotic solvents such as DMF might offer better results in certain cases.[6] The choice of solvent can significantly influence reaction rates and side product formation.
-
pH Sensitivity : The Hantzsch synthesis is pH-sensitive. The reaction is typically performed under neutral to slightly basic conditions to favor the desired product.[6] Unintended acidity can lead to side reactions, such as the formation of isomeric impurities.[6][8]
-
Q2: I'm observing a major byproduct that is difficult to separate from my desired product. How can I identify and mitigate it?
Answer: Side product formation is often related to the reactivity of the starting materials or intermediates.
-
Isomer Formation : A known side reaction in Hantzsch synthesis, particularly with substituted thioamides, is the formation of isomeric thiazole products.[6][8] This arises from different regioselectivity during the cyclization step. Maintaining neutral or slightly basic conditions is crucial to suppress the formation of undesired isomers.[6]
-
Identification and Purification :
-
Characterization : Use LC-MS and ¹H NMR to characterize the impurity. The fragmentation pattern in MS and the chemical shifts in NMR can provide structural clues.
-
Purification Strategy : If the byproduct has a similar polarity to your product, purification by standard column chromatography can be challenging.[9] Consider using a different solvent system for chromatography, or explore recrystallization from a solvent mixture determined by solubility tests.
-
Q3: The reaction workup and purification are problematic, leading to product loss. What is a robust procedure?
Answer: A well-designed workup is critical for isolating a pure product with high recovery.
-
Initial Quench and Extraction : After the reaction is complete (monitored by TLC), the mixture is often cooled and quenched. Pouring the reaction mixture into a dilute sodium bicarbonate solution can neutralize any acid formed (like HBr) and precipitate the crude product.[2] The product can then be extracted with an organic solvent like ethyl acetate.
-
Chromatography : Flash column chromatography on silica gel is a standard method for purification.[9] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Recrystallization : For final purification to obtain crystalline material, recrystallization is ideal. Test various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Hantzsch Thiazole Synthesis?
The reaction proceeds via a multi-step pathway.[2] It begins with an Sₙ2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the ethyl bromopyruvate.[10] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring.[2][10]
How critical is the stoichiometry of the reactants?
Stoichiometry is very important. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more expensive or reactive α-halocarbonyl compound.[2] However, a large excess can complicate purification. Running the reaction at a 1:1 ratio is a good starting point for optimization.
Can I use microwave irradiation to speed up the reaction?
Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields.[6] This is due to efficient and rapid heating. However, conditions must be carefully optimized to prevent decomposition.
Data & Protocols
Table 1: General Reaction Parameter Comparison
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Rationale |
| Solvent | Ethanol | Tetrahydrofuran (THF) | THF can improve solubility and may lead to cleaner reactions. |
| Temperature | Reflux (approx. 78°C) | 50-60°C | Lower temperatures can minimize side product formation.[11] |
| Base | None / Weak Base (e.g., NaHCO₃) | Sodium Carbonate (Na₂CO₃) | A mild base can neutralize generated acid and improve yield.[11] |
| Reaction Time | 5-24 hours | 3-5 hours | Reaction should be monitored by TLC to avoid prolonged heating.[6] |
| Typical Yield | 40-60% | 70-85% | Optimization of conditions directly impacts yield. |
Experimental Protocol: Optimized Synthesis
This protocol is a starting point and should be optimized based on your specific laboratory conditions and observations.
Materials:
-
Thioformamide (or appropriate precursor)
-
Ethyl bromopyruvate
-
Anhydrous Ethanol or THF
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve thioformamide (1.0 eq) in anhydrous ethanol (or THF).
-
Addition: Begin stirring and slowly add a solution of ethyl bromopyruvate (1.05 eq) in the same solvent dropwise over 20-30 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 5 hours.[11]
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in the synthesis.
Caption: A decision tree for troubleshooting low product yield.
Simplified Hantzsch Thiazole Synthesis Mechanism
This diagram illustrates the key steps in the formation of the thiazole ring.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. guidechem.com [guidechem.com]
- 5. THIOFORMAMIDE CAS#: 115-08-2 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this polar heterocyclic compound.
Introduction
This compound is a key intermediate in pharmaceutical synthesis. Its purification via column chromatography can be challenging due to its polarity, conferred by the hydroxymethyl group, and the potential for interaction with the stationary phase. This guide provides a structured approach to troubleshooting common issues, ensuring the integrity and purity of your final compound.
Compound Properties:
| Property | Value |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol [1] |
| Appearance | Solid |
| Melting Point | 80 °C[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Due to the compound's polar nature, a good starting point is a mixture of a non-polar and a polar solvent. A common and effective combination is ethyl acetate (EtOAc) in hexanes .
-
Initial TLC Analysis: Begin by testing a range of solvent systems using Thin Layer Chromatography (TLC). A good target Rf value for your desired compound is between 0.25 and 0.35 . This generally provides optimal separation on a column.
-
Recommended Starting Gradients for TLC:
-
20% EtOAc/Hexanes
-
40% EtOAc/Hexanes
-
60% EtOAc/Hexanes
-
80% EtOAc/Hexanes
-
-
For very polar impurities: If the compound does not move from the baseline even in high concentrations of ethyl acetate, consider a more polar solvent system like methanol (MeOH) in dichloromethane (DCM) . Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
Q2: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A2: Tailing is a common issue with polar compounds containing functional groups like alcohols and heterocycles that can interact strongly with the acidic silanol groups on the silica gel surface.
-
Acid-Base Interactions: The thiazole nitrogen and the hydroxyl group can interact with the acidic silica surface, leading to poor peak shape.
-
Solution: Add a small amount of a modifier to your eluent to neutralize the active sites on the silica.
-
For acidic compounds, adding ~1% acetic acid can improve peak shape.
-
For basic or polar non-acidic compounds, adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system can significantly reduce tailing.
-
-
-
Overloading: Applying too much sample to the column can lead to band broadening and tailing. Ensure your sample load is appropriate for your column size (typically 1-5% of the silica gel weight).
-
Inappropriate Solvent for Sample Loading: Dissolving the sample in a solvent that is too strong (too polar) can cause it to spread out on the column before the separation begins. Dissolve your crude product in a minimal amount of the initial, less polar mobile phase or a slightly more polar solvent like DCM.
Q3: The compound seems to be decomposing on the silica gel. How can I confirm this and what are the alternatives?
A3: The acidity of silica gel can sometimes cause degradation of sensitive compounds.
-
Confirming Instability: To check for stability on silica, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe new spots or significant streaking that was not present initially, your compound may be unstable on silica.
-
Alternative Stationary Phases:
-
Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to acidic conditions. It is available in neutral, basic, and acidic forms. For your compound, neutral or basic alumina would be most appropriate.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an excellent option for purifying polar compounds. The elution order is reversed, with the most polar compounds eluting first. A typical solvent system would be a gradient of methanol or acetonitrile in water.
-
Q4: I am not getting good separation between my product and a closely-eluting impurity. What can I do?
A4: Improving the resolution between two closely-eluting spots requires optimizing the selectivity of your chromatographic system.
-
Fine-tune the Solvent System:
-
Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent composition) elution, try a shallow gradient of the polar solvent. This can help to sharpen peaks and improve separation.
-
Change the Solvents: The selectivity of the separation can be altered by changing the solvents. For example, if you are using EtOAc/Hexanes, try substituting DCM for hexanes or toluene for hexanes. These solvents have different interactions with the analytes and the stationary phase, which can alter the elution order and improve separation.
-
-
Column Parameters:
-
Use a longer column: A longer column provides more theoretical plates and can improve separation.
-
Use finer silica gel: Smaller particle size silica (e.g., 230-400 mesh) provides a greater surface area and can lead to better resolution, although it may require higher pressure to run.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column | 1. Solvent system is not polar enough.2. Compound is irreversibly adsorbed or has decomposed on the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or add a small amount of MeOH).2. Test for compound stability on silica using TLC. If unstable, switch to a different stationary phase like neutral alumina or C18 reversed-phase silica. |
| Poor separation of spots | 1. Inappropriate solvent system.2. Column was not packed properly.3. Column was overloaded with the sample. | 1. Optimize the solvent system using TLC to achieve a larger ΔRf. Consider using a different solvent combination (e.g., DCM/MeOH).2. Ensure the column is packed uniformly without any cracks or channels.3. Reduce the amount of sample loaded onto the column. |
| Compound elutes too quickly (high Rf) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the eluent by reducing the percentage of the polar solvent (e.g., decrease %EtOAc in hexanes). |
| Cracks or channels in the silica bed | 1. The silica gel was not packed properly as a slurry.2. The column ran dry at some point. | 1. Repack the column, ensuring the silica is fully wetted and settled before running the sample.2. Always keep the silica bed covered with solvent. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude "this compound" in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems (e.g., 20%, 40%, 60% EtOAc in hexanes) to find a system that gives your product an Rf of ~0.3.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (preferably the initial eluent or a slightly more polar one like DCM).
-
Carefully apply the sample solution to the top of the silica bed.
-
Allow the sample to absorb into the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the elution by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Visualization of the Workflow
Chromatography Workflow Diagram
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common chromatography issues.
References
-
ChemBK. This compound. [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]
-
ResearchGate. Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. [Link]
-
Wikipedia. Thiazole. [Link]
-
National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." PubMed Central. [Link]
-
CONICET Digital. "Trends in Analytical chemistry." CONICET. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. This key intermediate is crucial in the development of various pharmacologically active agents. Its synthesis, most commonly achieved via modifications of the Hantzsch thiazole synthesis, is a robust but nuanced process.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural steps to explore the chemical causality behind potential issues, providing you with the expert insights needed to optimize your reaction outcomes and ensure the integrity of your results.
Part 1: Core Synthesis Protocol & Mechanism
A foundational understanding of the primary reaction pathway is essential for effective troubleshooting. The most prevalent method involves the condensation of an α-halo-β-ketoester, such as ethyl bromopyruvate, with a thioamide.[3][4]
Primary Reaction Scheme
The condensation of ethyl bromopyruvate with 2-hydroxythioacetamide directly forms the target molecule.
Caption: Overall reaction for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxythioacetamide (1.0 eq). Dissolve it in anhydrous ethanol (10 volumes).
-
Initiation: Begin stirring the solution and add ethyl bromopyruvate (1.05 eq) dropwise over 15 minutes at room temperature.[4] An initial exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate.
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate. Caution: CO2 evolution.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
FAQ 1: My reaction yield is very low or fails completely. What are the primary causes?
Answer: Low or no yield in a Hantzsch synthesis typically points to one of three areas: reagent quality, reaction conditions, or the workup procedure.
-
Reagent Integrity: Ethyl bromopyruvate is a lachrymator and is sensitive to moisture and light. Over time, it can decompose, leading to a dark, viscous liquid with a lower concentration of the active reagent. Similarly, thioamides can be unstable. Always use freshly opened or purified reagents.
-
Reaction Conditions: The condensation is sensitive to pH. While generally run under neutral to slightly acidic conditions, strongly acidic or basic environments can promote side reactions. Ensure your solvent is anhydrous, as water can participate in undesirable hydrolysis.
-
Stoichiometry: While a slight excess of the bromopyruvate can be used, a large excess can lead to self-condensation and other byproducts. Precise stoichiometry is key.
A logical workflow for troubleshooting this issue is as follows:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: My analytical data (LC-MS, NMR) shows a significant byproduct with a mass of -28 Da compared to the product. What is this?
Answer: This byproduct is almost certainly 2-(hydroxymethyl)thiazole-4-carboxylic acid , resulting from the hydrolysis of the ethyl ester . This is one of the most common side reactions.[5]
Causality: Ester hydrolysis can be catalyzed by either acid or base.
-
Acid-Catalyzed: The HBr generated in situ during the cyclization can protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by water present in the solvent or introduced during workup.
-
Base-Catalyzed: During the neutralization step (e.g., with NaHCO₃ or Na₂CO₃), if excess base is used or the pH rises too high, saponification (base-mediated hydrolysis) will occur.
Caption: Side reaction pathway for ester hydrolysis.
Preventative & Corrective Actions:
-
Use Anhydrous Solvents: Ensure your ethanol is properly dried to minimize the presence of water.
-
Controlled Neutralization: Add the basic solution slowly during workup while monitoring the pH. Avoid letting the pH exceed 8.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to acidic conditions at high temperatures will promote hydrolysis.[5]
-
Purification: The resulting carboxylic acid is significantly more polar than the ester product. It can often be separated effectively using flash column chromatography. A typical elution system would be a gradient of hexane/ethyl acetate, potentially with 1% acetic acid added to the mobile phase to ensure the acid is protonated and elutes with a consistent retention factor.
Problem 3: I'm observing byproducts corresponding to M+14 and M+28 Da, suggesting oxidation. How can I prevent this?
Answer: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, especially given the elevated temperatures and potential for exposure to atmospheric oxygen. The observed byproducts are likely the corresponding aldehyde and carboxylic acid.
-
M+14 relative to aldehyde (or M-2 relative to starting material): Ethyl 2-formylthiazole-4-carboxylate (aldehyde).
-
M+14 relative to starting material: Ethyl 2-(carboxymethyl)thiazole-4-carboxylate (incorrect, this would be M+30). The more likely species is the oxidation of the thiazole ring itself, or over-oxidation at the C2 sidechain to the carboxylic acid, ethyl 2-carboxythiazole-4-carboxylate .
Studies on similar thiazole structures confirm that oxidation can occur on the side chain or the ring itself.[6][7] The C2 position is particularly reactive.[8]
Causality:
-
Atmospheric Oxygen: At reflux temperatures, atmospheric oxygen can act as a mild oxidant, especially in the presence of trace metal impurities that can catalyze the process.
-
Workup Conditions: Use of any oxidizing agents during workup, even inadvertently, will lead to these byproducts.
Caption: Stepwise oxidation of the hydroxymethyl group.
Preventative & Corrective Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Degassed Solvents: For maximum protection, use solvents that have been degassed via sparging with an inert gas.
-
Antioxidants: In some sensitive syntheses, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added, though this will need to be removed during purification.
-
Mild Workup: Avoid any oxidizing conditions during the workup. Ensure all reagents are pure and free from peroxide contaminants.
Part 3: Data Summary Tables
For quick reference, the following tables summarize key reaction parameters and potential impurities.
Table 1: Reaction Parameters & Expected Outcome
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78°C) | Provides sufficient activation energy for cyclization without excessive decomposition. |
| Reaction Time | 4-6 hours | Typically sufficient for completion; monitor by TLC to avoid prolonged heating. |
| Stoichiometry | ~1.05 eq. Ethyl Bromopyruvate | A slight excess ensures full conversion of the thioamide without promoting excessive side reactions. |
| Workup pH | 7.0 - 8.0 | Neutralizes generated HBr without inducing significant base-catalyzed ester hydrolysis. |
| Expected Yield | 65-85% (after purification) | Typical range for a successful Hantzsch synthesis of this type.[9][10] |
Table 2: Common Impurities and Byproducts
| Compound Name | Structure | Δ Mass (from Product) | Key ¹H NMR Signal (CDCl₃, approx. ppm) |
| Ethyl Bromopyruvate | BrCH₂COCO₂Et | N/A | ~4.6 (s, 2H, -CH₂Br) |
| 2-Hydroxythioacetamide | HOCH₂C(S)NH₂ | N/A | ~4.0 (s, 2H, -CH₂OH) |
| 2-(hydroxymethyl)thiazole-4-carboxylic acid | Thiazole-COOH | -28 Da | Disappearance of ethyl signals (~1.4 t, 4.4 q); broad -OH signal. |
| Ethyl 2-formylthiazole-4-carboxylate | Thiazole-CHO | -2 Da | ~9.9 (s, 1H, -CHO); disappearance of -CH₂OH signal. |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Thiazole synthesis. Retrieved from [Link]
-
Procter, L. D., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Li, J. J. (2009). Hantzsch Thiazole Synthesis. In Name Reactions in Heterocyclic Chemistry. Wiley. (Scribd link: [Link])
- Toland, Jr., W. G. (1966). U.S. Patent No. 3,274,207. Google Patents.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- N.A. (2012). WO Patent No. 2012032528A2. Google Patents.
-
Al-Mulla, A. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. Retrieved from [Link]
-
Desai, N. C., et al. (2013). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Retrieved from [Link]
-
Kumar, G. S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkat USA. Retrieved from [Link]
-
Ayati, A., et al. (2015). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Pattenden, G., et al. (1977). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Karimova, N. V., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Ballesteros, R., et al. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Stability issues of "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" under acidic/basic conditions
Technical Support Center: Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
A Guide to Understanding and Troubleshooting Stability in Acidic & Basic Media
Prepared by the Senior Application Scientist Team
This technical guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. The inherent reactivity of its functional groups—an ethyl ester, a primary alcohol, and a thiazole core—presents unique stability challenges, particularly when exposed to acidic or basic conditions. This document provides in-depth FAQs, validated troubleshooting protocols, and mechanistic insights to help you anticipate, identify, and resolve stability issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary stability concerns when working with this compound? A1: The most significant stability concern is the hydrolysis of the ethyl ester at the C4 position. Ester groups are well-known to be susceptible to cleavage under both acidic and basic conditions, a common degradation pathway for many pharmaceutical compounds.[1] While the thiazole ring is generally stable due to its aromatic character, extreme pH conditions can also pose a risk to the integrity of the heterocyclic core.[2][3]
Q2: Which is more detrimental to the compound's stability: acidic or basic conditions? A2: Basic conditions are typically more detrimental. Base-catalyzed hydrolysis (saponification) of the ester is generally a faster and irreversible reaction compared to acid-catalyzed hydrolysis, which is an equilibrium process. You should expect to see a significantly faster degradation rate at a high pH (e.g., pH 10-13) than at a low pH (e.g., pH 1-3). A patent for a related compound, methyl thiazole-4-carboxylate, utilizes a 10% sodium hydroxide solution to intentionally hydrolyze the ester, demonstrating its lability to base.[4]
Q3: What is the primary degradation product I should expect to see? A3: Under most hydrolytic conditions, the primary degradation product will be 2-(hydroxymethyl)thiazole-4-carboxylic acid and ethanol. The reaction involves the cleavage of the ester bond, replacing the ethoxy group with a hydroxyl group.
Q4: How stable is the thiazole ring itself? A4: The thiazole ring is aromatic, which confers significant stability.[2][5] However, it is not inert. The proton at the C2 position of a thiazole ring is known to be acidic and can be removed by a strong base.[2][6] While this is less of a concern with the C2 position substituted as it is in your molecule, strong nucleophiles can attack the C2 position.[3] It is always prudent to consider the potential for ring-opening or side reactions under harsh, prolonged stress conditions, as recommended in forced degradation studies.[1][7]
Q5: What is the best analytical method to monitor the stability of this compound and detect its degradants? A5: The most effective and widely used method is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. A reverse-phase C18 column is a standard choice for separating the more polar carboxylic acid degradant from the parent ester compound.[7] For definitive identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred method, as it provides molecular weight and fragmentation data to help elucidate structures.[8]
Section 2: Troubleshooting Guide: Investigating Stability Issues
This guide provides structured approaches to diagnose and understand degradation in your experiments.
Issue 1: Unexpected Loss of Starting Material in an Acidic Medium (e.g., during acidic extraction or reaction)
-
Most Likely Cause: Acid-catalyzed hydrolysis of the ethyl ester.
-
Diagnostic Approach: Perform a controlled, small-scale forced degradation study to confirm and quantify the rate of hydrolysis.
| Step | Action | Rationale |
| 1 | Prepare Stock Solution | Dissolve a known concentration of this compound in a stable organic solvent (e.g., Acetonitrile). |
| 2 | Initiate Degradation | Dilute an aliquot of the stock solution into a pre-heated acidic medium (e.g., 0.1 M HCl) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). |
| 3 | "Time Zero" Sample | Immediately after adding the compound to the acid, take an aliquot, neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute with mobile phase. This is your T=0 reference point. |
| 4 | Incubate & Sample | Maintain the acidic solution at a controlled temperature (e.g., 60 °C). Take samples at set time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize each sample immediately upon collection. |
| 5 | Analyze | Analyze all time-point samples, including the T=0 sample, by a validated HPLC method. Compare the peak area of the parent compound across the time points. A decreasing parent peak and a growing new peak (likely the carboxylic acid) confirms acid-catalyzed degradation. |
Issue 2: Rapid and Complete Disappearance of Parent Compound Under Basic Conditions
-
Most Likely Cause: Rapid base-catalyzed hydrolysis (saponification) of the ethyl ester.
-
Diagnostic Approach: The procedure is similar to the acid study, but requires much shorter time points and potentially milder conditions due to the faster reaction rate.
| Step | Action | Rationale |
| 1 | Prepare Solutions | Prepare the compound stock solution as in the acid study. Prepare the basic medium (e.g., 0.01 M NaOH). |
| 2 | Initiate Degradation | Conduct the initial experiment at room temperature to slow the reaction. Dilute the stock solution into the basic medium. |
| 3 | "Time Zero" Sample | Immediately take an aliquot and neutralize it with an equivalent amount of acid (e.g., 0.01 M HCl). This establishes the baseline. |
| 4 | Incubate & Sample | Take samples at very short intervals (e.g., 5, 15, 30, 60 minutes). Neutralize each sample immediately. |
| 5 | Analyze | Analyze all samples by HPLC. The rapid disappearance of the parent peak, even at room temperature, is a strong indicator of base-catalyzed hydrolysis. |
Section 3: Visualizing Degradation Pathways & Workflows
Primary Hydrolytic Degradation Pathway
The diagram below illustrates the fundamental hydrolytic instability of the ester functional group under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.
Caption: Primary degradation pathway via ester hydrolysis.
Experimental Workflow for Forced Degradation Study
This workflow outlines the logical steps for conducting a forced degradation study, a critical process for understanding a compound's stability profile as outlined by ICH guidelines.[9][10]
Caption: Workflow for a typical forced degradation experiment.
References
- Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Benchchem.
- Homework.Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a.... Homework.Study.com.
- Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- Wikipedia. (n.d.). Thiazole. Wikipedia.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
- Baertschi, S. W., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
- S. G, Anusha. (2016). Forced Degradation Studies. MedCrave online.
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- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimization of Reaction Conditions for the Oxidation of the Hydroxymethyl Group
Welcome to the Technical Support Center for the oxidation of hydroxymethyl groups. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this fundamental organic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the oxidation of primary alcohols to aldehydes or carboxylic acids. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low or No Conversion of the Starting Alcohol
You've set up your oxidation reaction, but upon analysis (e.g., TLC, GC-MS, NMR), you observe a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Inactive or Degraded Reagent: Many oxidizing agents are sensitive to moisture and air.
-
Solution: Use freshly opened or properly stored reagents. For instance, Dess-Martin Periodinane (DMP) can hydrolyze over time; it's crucial to store it in a desiccator.[1] For Swern oxidations, ensure the dimethyl sulfoxide (DMSO) is anhydrous.
-
-
Insufficient Stoichiometry of Oxidant: Underestimating the required amount of oxidant is a common pitfall.
-
Solution: While a slight excess (1.1-1.5 equivalents) is often recommended, this can vary based on the substrate and the purity of the oxidant. Perform a small-scale trial to determine the optimal stoichiometry for your specific alcohol.
-
-
Incorrect Reaction Temperature: Many oxidation reactions have specific temperature requirements.
-
Solution: For Swern oxidations, maintaining a very low temperature (typically below -60 °C) is critical during the addition of oxalyl chloride and the alcohol to prevent side reactions and decomposition of the active species.[2][3] Conversely, some oxidations, like those with certain chromium reagents, may require gentle heating.[4] Always consult the specific protocol for the chosen reagent.
-
-
Poor Solubility: The substrate must be adequately dissolved for the reaction to proceed efficiently.
-
Solution: Choose a solvent that dissolves both the starting material and the oxidizing agent. For KMnO4 oxidations in aqueous solutions, a co-solvent like dioxane, pyridine, acetone, or t-BuOH can be added to improve the solubility of the alcohol.[5]
-
Problem 2: Over-oxidation to the Carboxylic Acid When the Aldehyde is the Target
You intended to synthesize an aldehyde from a primary alcohol, but the product is partially or fully converted to the corresponding carboxylic acid.
Potential Causes & Solutions:
-
Presence of Water: For many common oxidants, water facilitates the hydration of the intermediate aldehyde to a gem-diol, which is then further oxidized to the carboxylic acid.[5][6]
-
Choice of a Strong Oxidizing Agent: Reagents like Potassium Permanganate (KMnO4) and Jones reagent (chromic acid) are powerful oxidants that will typically convert a primary alcohol directly to a carboxylic acid.[9][10][11]
-
Solution: Select a milder oxidizing agent. A comparative table of common oxidants is provided below for easy reference.
-
| Oxidizing Agent | Typical Product from Primary Alcohol | Key Considerations |
| Potassium Permanganate (KMnO4) | Carboxylic Acid[5][10] | Strong oxidant, often requires aqueous conditions. |
| Jones Reagent (H2CrO4) | Carboxylic Acid[9][10] | Strong oxidant, acidic conditions. |
| Pyridinium Chlorochromate (PCC) | Aldehyde[7][9] | Milder, anhydrous conditions are crucial. |
| Dess-Martin Periodinane (DMP) | Aldehyde[1] | Mild, neutral conditions, but can be expensive. |
| Swern Oxidation | Aldehyde[2][12] | Mild, requires very low temperatures, produces odorous byproduct. |
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to over-oxidation, even with milder reagents.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly.
-
Problem 3: Formation of Undesired Side Products
Your reaction mixture shows multiple spots on TLC or peaks in the GC-MS that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
-
Epimerization at the α-Carbon: For substrates with a stereocenter adjacent to the alcohol, some basic conditions can lead to loss of stereochemical integrity.
-
Reaction with Other Functional Groups: The chosen oxidant may not be selective for the hydroxymethyl group and could be reacting with other sensitive functionalities in your molecule (e.g., alkenes, secondary alcohols, sulfides).[5]
-
Unpleasant Odor from Byproducts (Swern Oxidation): The formation of dimethyl sulfide (DMS) is inherent to the Swern oxidation and is known for its potent, unpleasant smell.[2][12]
Problem 4: Difficult Work-up and Purification
The isolation of your product is complicated by the presence of reagent byproducts.
Potential Causes & Solutions:
-
Insoluble Byproducts from Dess-Martin Periodinane (DMP) Oxidation: The reduced form of DMP can be difficult to remove.
-
Chromium Residues from Cr(VI) Reagents: Chromium compounds are toxic and must be removed.
-
Solution: The work-up for chromium-based oxidations often involves filtration to remove chromium salts, followed by standard aqueous extraction procedures. Proper disposal of chromium waste is essential.
-
-
Emulsion Formation During Aqueous Work-up: The presence of salts and other byproducts can sometimes lead to the formation of emulsions during extraction.
-
Solution: Adding brine (saturated aqueous NaCl) during the work-up can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Visualizing the Oxidation Workflow
A general workflow for optimizing the oxidation of a hydroxymethyl group is presented below. This diagram illustrates the key decision points and experimental stages.
Caption: A generalized workflow for the oxidation of hydroxymethyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the oxidation of a primary alcohol?
A1: Most alcohol oxidations follow a common mechanistic theme that resembles an E2 elimination.[6][10] The process generally involves two key steps:
-
Activation of the Hydroxyl Group: The oxygen of the alcohol attacks the oxidizing agent (e.g., chromium, iodine, or sulfur species), which installs a good leaving group on the oxygen.
-
Elimination: A base removes the proton from the carbon bearing the hydroxyl group (the α-carbon). The electrons from the C-H bond then form the new C=O π bond, and the leaving group departs.[6][10] The presence of at least one α-hydrogen is why primary and secondary alcohols can be oxidized, while tertiary alcohols are generally resistant.[11][20]
Caption: A simplified two-step mechanism for alcohol oxidation.
Q2: How can I selectively oxidize a primary alcohol in the presence of a secondary alcohol?
A2: Achieving this chemoselectivity can be challenging but is possible with the right choice of reagents and conditions. Some methods show a preference for oxidizing primary alcohols over secondary ones. For example, catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like N-chlorosuccinimide have demonstrated high selectivity for the oxidation of primary alcohols.[14][15] The steric hindrance around the secondary alcohol can sometimes be exploited to achieve selective oxidation of the less hindered primary alcohol.
Q3: How do I monitor the progress of my oxidation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. You should see the disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot (aldehyde or ketone). Staining the TLC plate with potassium permanganate can be very informative; alcohols are readily oxidized and will show up as a yellow spot on a purple background, whereas aldehydes and ketones are generally less reactive to this stain. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion and identify products.[21] Real-time monitoring using techniques like FT-IR spectroscopy has also been reported.[22]
Q4: Are there "greener" alternatives to heavy-metal-based oxidants like chromium?
A4: Yes, due to the toxicity of chromium(VI) compounds, several more environmentally benign methods have been developed.[9] The Swern and Dess-Martin oxidations are popular metal-free alternatives.[9][23] Additionally, catalytic methods using molecular oxygen or hydrogen peroxide as the terminal oxidant are considered green approaches, though they may require more specialized catalysts and optimization.[15]
Q5: My starting material is sensitive to acid. Which oxidation methods should I avoid?
A5: You should avoid strongly acidic conditions, such as those used in the Jones oxidation (chromic acid in sulfuric acid).[10] Mild and generally neutral conditions are found in the Dess-Martin oxidation.[1] While the Swern oxidation itself is not acidic, the work-up can sometimes involve acidic washes, which should be approached with care. Buffering a DMP oxidation with pyridine can be beneficial for acid-sensitive substrates.[1]
References
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Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
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Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
-
Alcohol oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. Retrieved from [Link]
-
LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
selective oxidation of secondary alcohol in presence of primary alcohol. (2019, March 4). Brainly.in. Retrieved from [Link]
-
Dubowski, K. M. (n.d.). Summary of Methods for Blood-alcohol Analysis. ResearchGate. Retrieved from [Link]
-
Yan, B., Sun, Q., Wareing, J. R., & Jewell, C. F. (1996). Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. The Journal of Organic Chemistry, 61(25), 8765–8770. Retrieved from [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states. (n.d.). Khan Academy. Retrieved from [Link]
-
Dess–Martin oxidation work up. (2017, March 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Video: Oxidation of Alcohols. (2025, May 22). JoVE. Retrieved from [Link]
-
Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. (n.d.). Royal Australian Chemical Institute. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Swern oxidation. Chemistry LibreTexts. Retrieved from [Link]
-
Wade, L. G. (2026, January 2). Alcohol - Reactions, Chemistry, Uses. Britannica. Retrieved from [Link]
-
Dess-Martin Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved from [Link]
-
Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction. (2023, September 6). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions? (2012, December 13). ResearchGate. Retrieved from [Link]
-
Reactions of Alcohols. (n.d.). University of Calgary. Retrieved from [Link]
-
Swern oxidation. (n.d.). chemeurope.com. Retrieved from [Link]
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]
-
How to easily work-up Dess-Martin periodinane? (2025, November 18). Reddit. Retrieved from [Link]
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Troubleshooting unexpected NMR peaks in "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate"
Technical Support Center: NMR Spectroscopy
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your research. This guide addresses a common challenge encountered by medicinal chemists and researchers: the appearance of unexpected signals in the ¹H NMR spectrum of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. This important heterocyclic building block is foundational in the synthesis of various pharmacologically active agents, and its purity is paramount.
This document will first establish a baseline "clean" spectrum for the target compound, then delve into a series of common questions and troubleshooting pathways to systematically identify and resolve sources of contamination or side reactions.
Section 1: The Ideal ¹H NMR Spectrum of this compound
Before troubleshooting, we must define our target. The structure and expected ¹H NMR spectrum of pure this compound are outlined below. Chemical shifts are predictive and may vary slightly based on solvent and concentration.
Structure:

Table 1: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Assignment | Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Thiazole Proton | H-a | ~ 8.15 | Singlet (s) | 1H | N/A |
| Hydroxymethyl (-CH₂-) | H-b | ~ 4.90 | Singlet (s) | 2H | N/A |
| Ethyl Ester (-OCH₂-) | H-c | ~ 4.40 | Quartet (q) | 2H | ~ 7.1 |
| Hydroxyl Proton (-OH) | H-d | ~ 3.50 (variable) | Broad s (br) | 1H | N/A |
| Ethyl Ester (-CH₃) | H-e | ~ 1.40 | Triplet (t) | 3H | ~ 7.1 |
Note: The hydroxymethyl protons (H-b) may appear as a doublet if coupling to the hydroxyl proton (H-d) is observed, though this is often suppressed by rapid exchange.
Section 2: Troubleshooting FAQs for Unexpected Peaks
This section is structured to address the most common issues encountered during the analysis of this compound.
Q1: My spectrum shows unexpected signals in the aliphatic region (δ 1.0 - 4.0 ppm), including a complex multiplet around 3.6 ppm and an extra triplet at 1.2 ppm. What are they?
A1: This pattern is highly indicative of residual ethanol from the reaction or purification steps. Ethanol is a very common solvent used in Hantzsch thiazole syntheses.[1] Its ¹H NMR spectrum consists of a quartet at ~3.7 ppm and a triplet at ~1.2 ppm. Another common solvent is ethyl acetate , which will show a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.[2]
A second possibility is the presence of unreacted starting materials. For instance, if ethyl chloroacetate was used in a related synthesis, you might see a singlet around 4.1-4.2 ppm and the corresponding ethyl signals.[3][4]
Expert Insight: The causality here is simple co-solubility. These solvents are often difficult to remove completely under reduced pressure due to their boiling points and potential azeotrope formation with other components.
Table 2: Common Solvent Impurities in CDCl₃ [5]
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Ethanol | 3.7 (q), 1.2 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.1 (q), 2.0 (s), 1.2 (t) | Quartet, Singlet, Triplet |
| Diethyl Ether | 3.5 (q), 1.2 (t) | Quartet, Triplet |
| Acetone | 2.17 (s) | Singlet |
| Dichloromethane | 5.30 (s) | Singlet |
Q2: I'm observing a sharp singlet around δ 8.5 ppm and another at δ 9.8 ppm. My thiazole proton is present at ~8.15 ppm. What could these be?
A2: These downfield signals often point to two possibilities: unreacted thioamide starting materials or an oxidation byproduct.
-
Thioformamide Impurity: If thioformamide was a precursor, it can exhibit signals in this region. The formyl proton of thioamides can appear significantly downfield.[6]
-
Oxidation to Aldehyde: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, forming Ethyl 2-formylthiazole-4-carboxylate . The resulting aldehyde proton (-CHO) would appear as a sharp singlet in the δ 9.5 - 10.5 ppm region. This is a common degradation pathway if the material is old or has been exposed to oxidizing conditions.
Trustworthiness Check: The presence of an aldehyde can often be confirmed with a simple colorimetric test (e.g., 2,4-DNP test) or more definitively with ¹³C NMR, where the aldehyde carbon would appear around δ 185-195 ppm.
Q3: My baseline is distorted, and there's a very broad, rolling peak that integrates to more than one proton. What's happening?
A3: This strongly suggests the presence of water and potential hydrolysis of the ethyl ester. The broad peak is an exchange-broadened signal from water and the compound's hydroxyl proton. If hydrolysis has occurred, a new carboxylic acid proton (-COOH) signal will also be present, which is typically very broad and can appear anywhere from δ 10-13 ppm, often overlapping with the baseline.
Mechanistic Insight: The ester is susceptible to both acid- and base-catalyzed hydrolysis. Trace amounts of acid or base, coupled with water in the NMR solvent (or from an incomplete drying process), can initiate this degradation. The resulting carboxylic acid can also catalyze its own formation.
Q4: I have several unexpected peaks that don't match common solvents or simple impurities. What is a systematic approach to identify them?
Caption: A logical workflow for identifying unknown NMR signals.
Section 3: Confirmatory & Remediation Protocols
Here are detailed, field-proven protocols to confirm hypotheses generated from the workflow above.
Protocol 3.1: The D₂O Shake Experiment
Purpose: To identify exchangeable protons (e.g., -OH, -COOH, -NH). Deuterium (D) is NMR-inactive at proton frequencies, so protons that exchange with D₂O will disappear from the ¹H spectrum.
Methodology:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will have significantly decreased in intensity or disappeared entirely. The broad H₂O/HOD peak will likely shift.
Protocol 3.2: Sample Spiking
Purpose: To unambiguously confirm the identity of a suspected impurity.
Methodology:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Formulate Hypothesis: Based on the spectrum and your knowledge of the synthesis, identify a likely impurity (e.g., ethanol).
-
Spike the Sample: Add a very small amount (e.g., <1 mg or a microliter) of the pure suspected impurity directly to the NMR tube.
-
Mix: Gently agitate the tube to ensure the added compound dissolves.
-
Re-acquire Spectrum: Acquire a new ¹H NMR spectrum.
-
Analyze: If your hypothesis was correct, the intensity of the unexpected peak(s) will increase, while other peaks from your main compound will remain at the same relative intensity. No new peaks should appear.
Protocol 3.3: Recrystallization for Purification
Purpose: To remove solid impurities by leveraging differences in solubility between the desired compound and the contaminants.
Methodology:
-
Choose a Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for this type of molecule include ethanol/water or ethyl acetate/hexanes.
-
Dissolve the Sample: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude product.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities, then dry them thoroughly under vacuum.
-
Confirm Purity: Run a new ¹H NMR on the purified material.
Section 4: Summary of Potential Impurities & Their Signatures
Table 3: Quick Reference Guide for Impurities
| Impurity/Byproduct Name | Probable Origin | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Ethanol | Residual solvent | ~3.7 (q), ~1.2 (t) |
| Ethyl Acetate | Residual solvent | ~4.1 (q), ~2.0 (s), ~1.2 (t) |
| Ethyl Chloroacetate | Unreacted starting material | ~4.2 (s), ~4.25 (q), ~1.3 (t)[3][4] |
| Thioformamide | Unreacted starting material | Can show signals > 8.0 ppm[6] |
| Ethyl 2-formylthiazole-4-carboxylate | Oxidation of hydroxymethyl group | Aldehyde proton at ~9.8-10.0 (s) |
| 2-(hydroxymethyl)thiazole-4-carboxylic acid | Hydrolysis of ethyl ester | Disappearance of ethyl signals (q, t), appearance of broad -COOH |
| Water | Incomplete drying or wet solvent | Broad, variable singlet, typically ~1.5-2.5 ppm |
By following this structured guide, researchers can efficiently diagnose unexpected NMR signals, validate their findings with targeted experiments, and implement effective purification strategies, thereby ensuring the integrity of their materials and the reliability of their subsequent research.
References
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Zia-ur-Rehman, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
PubChem. Ethyl chloroacetate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen cyanide and sodium thiophosphate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Quora. How is the structure of ethyl ethanoate consistent with the NMR spectrum?. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. Ethyl chloroacetate(105-39-5) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" during storage
Welcome to the technical support center for "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to prevent the decomposition of this valuable thiazole derivative during storage. Our focus is on providing not just protocols, but the scientific rationale behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've observed a decrease in the purity of my "this compound" sample over time. What are the likely causes of degradation?
A1: "this compound" possesses three key structural features that can be susceptible to degradation under suboptimal storage conditions: the thiazole ring, the ethyl ester group, and the hydroxymethyl group. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The ethyl ester functional group is prone to hydrolysis, especially in the presence of moisture, which can be accelerated by acidic or basic conditions.[1] This reaction would yield 2-(hydroxymethyl)thiazole-4-carboxylic acid and ethanol.
-
Oxidative Degradation: The hydroxymethyl group (-CH₂OH) is a primary alcohol and can be oxidized. Mild oxidation could lead to the formation of the corresponding aldehyde (Ethyl 2-formylthiazole-4-carboxylate), and further oxidation could yield the carboxylic acid (Ethyl 2-carboxythiazole-4-carboxylate). The thiazole ring itself, particularly the sulfur atom, can also be susceptible to oxidation.[2]
-
Photodegradation: Thiazole rings, especially those with certain substituents, can be sensitive to light, particularly UV radiation.[3] Exposure to light can trigger complex degradation pathways, potentially leading to ring cleavage or rearrangement.[3]
-
Thermal Degradation: Like many organic molecules, elevated temperatures can promote decomposition. For thiazole derivatives, this can involve fragmentation of the molecule, including decarboxylation.[1]
To maintain the integrity of your compound, it is crucial to control the storage environment to mitigate these degradation pathways.
Q2: What are the optimal storage conditions for "this compound" to ensure its long-term stability?
A2: Based on the chemical properties of the molecule and general best practices for storing sensitive organic compounds, the following storage conditions are recommended. Some suppliers even recommend cold-chain transportation, indicating the benefit of low temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (Refrigerated/Frozen) | Reduces the rate of all chemical degradation pathways, including hydrolysis, oxidation, and thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Light | Amber vial or stored in the dark | Protects the light-sensitive thiazole ring from photodegradation.[3] |
| Container | Tightly sealed, chemically resistant glass vial | Prevents the ingress of moisture and air. Glass is preferred over plastic to avoid potential leaching. |
| Moisture | Store in a desiccator or dry environment | Minimizes the risk of hydrolysis of the ethyl ester group. |
Q3: I suspect my sample has degraded. How can I confirm this and identify the degradation products?
A3: A multi-step approach involving visual inspection and analytical techniques is recommended to assess the stability of your sample.
Step 1: Visual Inspection A pure sample of "this compound" should be a solid. Any change in color (e.g., yellowing or browning), or a change in physical state (e.g., becoming sticky or oily) can be an initial indicator of degradation.
Step 2: Analytical Confirmation To confirm degradation and identify the byproducts, a stability-indicating analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Protocol for Developing a Stability-Indicating HPLC Method:
-
Column Selection: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its more polar or non-polar degradation products.
-
Detection: A photodiode array (PDA) detector is useful for identifying peaks and assessing their purity.
-
Forced Degradation Study: To validate that your HPLC method is stability-indicating, you must perform a forced degradation study.[4][5] This involves intentionally degrading the compound under various stress conditions to generate the potential degradation products.
| Stress Condition | Typical Protocol | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 2-(hydroxymethyl)thiazole-4-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 12-24 hours | 2-(hydroxymethyl)thiazole-4-carboxylic acid |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Ethyl 2-formylthiazole-4-carboxylate, Ethyl 2-carboxythiazole-4-carboxylate |
| Thermal | 80°C for 48-72 hours (solid state) | Various fragmentation products |
| Photolytic | Expose to UV and visible light (ICH Q1B guidelines) | Various rearrangement and cleavage products |
Step 3: Structure Elucidation Once degradation products are separated by HPLC, their structures can be elucidated using mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
-
Request PDF. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Available from: [Link]
-
Wu, L., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. 2007;45(4):593-601. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
- Saimalakondaiah, D., et al. Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. 2014;3(10):46-57.
- Jain, D., et al. Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. 2017;3(1):00034.
-
Khan, I., et al. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences. 2018;19(11):3568. Available from: [Link]
-
de Oliveira, A. C., et al. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. 2021;32(4):836-847. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available from: [Link]
Sources
Alternative catalysts for the synthesis of the thiazole ring in "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. This guide is designed to provide you, as a senior application scientist, with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding the synthesis of this important thiazole derivative. We will explore alternative catalysts and methodologies beyond the traditional Hantzsch synthesis, focusing on practical, field-proven insights to ensure the success of your experiments.
I. The Challenge: Synthesizing a Multifunctional Thiazole
The synthesis of this compound presents a unique set of challenges due to the presence of three distinct functional groups: the thiazole core, a primary hydroxymethyl group, and an ethyl carboxylate. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, serves as a foundational method. However, the reactivity of the starting materials and the potential for side reactions involving the hydroxymethyl and ester groups necessitate a careful selection of catalysts and reaction conditions.
II. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Instability of Starting Materials: α-haloketones can be unstable and decompose over time. Thioamides can also be susceptible to hydrolysis. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Catalyst Inactivity: The chosen catalyst may not be suitable for the specific substrates or may have degraded. 4. Side Reactions: Polymerization of the α-haloketone or competing reaction pathways. | 1. Reagent Quality Check: Use freshly prepared or purified α-haloketones. Store thioamides in a desiccator. Confirm the purity of starting materials via NMR or other analytical techniques. 2. Optimize Reaction Conditions: Monitor the reaction progress by TLC. Gradually increase the reaction time and/or temperature. For thermally sensitive substrates, consider microwave or ultrasound-assisted synthesis to reduce reaction times. 3. Catalyst Screening: If using a catalyst, screen a variety of options (see Section III). For traditional Hantzsch, ensure appropriate acidic or basic conditions. 4. Controlled Addition: Add the α-haloketone slowly to the reaction mixture to minimize self-condensation. |
| Formation of Impurities/Side Products | 1. Isomer Formation: In acidic conditions, the Hantzsch synthesis can sometimes yield isomeric products like 3-substituted 2-imino-2,3-dihydrothiazoles.[1] 2. Reaction with Hydroxymethyl Group: The alcohol functionality can react under certain conditions, leading to ether formation or other byproducts. 3. Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under strong acidic or basic conditions. 4. Dimerization/Polymerization: As mentioned above, the reactive starting materials can self-condense. | 1. Control of pH: For regioselectivity, neutral or slightly basic conditions are generally preferred in the Hantzsch synthesis to favor the desired 2-aminothiazole derivative.[1] 2. Protecting Group Strategy: To prevent unwanted reactions with the hydroxymethyl group, consider using a protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether.[2][3][4] These can be removed under specific conditions after the thiazole ring is formed. 3. Mild Reaction Conditions: Employ milder catalysts and reaction conditions to prevent ester hydrolysis. Green catalysts and non-conventional energy sources can be beneficial here. 4. Stoichiometry Control: Use a slight excess of the thioamide to ensure the complete consumption of the more reactive α-haloketone.[5] |
| Difficult Product Isolation and Purification | 1. High Polarity of the Product: The presence of the hydroxymethyl group increases the polarity of the target molecule, which can make extraction and purification challenging. 2. Co-elution of Impurities: Side products with similar polarity to the desired product can complicate chromatographic purification. 3. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture. | 1. Extraction Optimization: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol. Perform multiple extractions to maximize recovery. 2. Chromatographic Optimization: Use a polar stationary phase for column chromatography (e.g., silica gel) and a gradient elution system. Start with a non-polar solvent and gradually increase the polarity. Consider reverse-phase chromatography if separation on silica is difficult. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent mixtures to find the optimal conditions for crystal growth. |
III. Alternative Catalysts: Expanding Your Synthetic Toolkit
While the traditional Hantzsch synthesis can be performed without a catalyst, employing a catalyst can often improve yields, reduce reaction times, and enable milder reaction conditions. Here are several alternative catalytic approaches:
A. Green and Heterogeneous Catalysts
These catalysts offer advantages in terms of environmental friendliness, reusability, and often milder reaction conditions.
| Catalyst Type | Examples | Advantages | Considerations |
| Heteropolyacids (HPAs) | Silica-supported tungstosilisic acid (SiW/SiO₂) | Reusable, efficient under conventional heating and ultrasound irradiation, environmentally benign.[6] | Catalyst loading needs to be optimized for maximum efficiency.[6] |
| Magnetic Nanoparticles | NiFe₂O₄ Nanoparticles | Reusable, efficient for one-pot multicomponent synthesis, easy to separate from the reaction mixture using a magnet. | Surface area and particle size can influence catalytic activity. |
| Biopolymers | Chitosan-based hydrogels | Biocompatible, biodegradable, and can be used in aqueous media. | May have limitations in terms of thermal stability. |
| Basic Catalysts | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Eco-friendly, safe to handle, recyclable, and provides good to excellent yields with reduced reaction times.[7] | The basicity might not be suitable for all substrates, potentially leading to side reactions. |
B. Catalyst-Free Approaches
Under certain conditions, the Hantzsch synthesis can proceed efficiently without the need for an external catalyst.
-
Solvent-Free Synthesis: Running the reaction neat, often with microwave or grinding assistance, can be a highly efficient and environmentally friendly option.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often without the need for a catalyst.
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, providing a greener alternative to conventional heating.[6]
C. Other Homogeneous Catalysts
-
Copper Salts: Copper(I) iodide has been used as a catalyst in some thiazole syntheses, particularly in multi-component reactions.[1]
-
p-Toluenesulfonic acid (PTSA): This mild acid catalyst can be effective in promoting the cyclization step.[7]
IV. Experimental Workflow: A Step-by-Step Guide
Below is a generalized workflow for the synthesis of this compound, incorporating the principles discussed.
Caption: A generalized workflow for the synthesis of this compound.
V. Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the hydroxymethyl group?
The necessity of a protecting group for the hydroxymethyl functionality depends on the chosen reaction conditions. Under strongly acidic or basic conditions, or at high temperatures, the alcohol group may undergo side reactions. Silyl ethers, such as TBDMS ether, are a good choice as they are stable to a wide range of reaction conditions and can be easily removed with a fluoride source.[2][9] Benzyl ethers are another robust option, typically removed by catalytic hydrogenolysis.[3][4][10] It is advisable to first attempt the reaction without a protecting group under mild conditions (e.g., using a green catalyst at moderate temperature). If side reactions involving the hydroxyl group are observed, then a protection-deprotection strategy should be implemented.
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis is a classic condensation reaction. The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide.[5]
-
Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former α-haloketone.
-
Dehydration: A molecule of water is eliminated to form a thiazoline intermediate.
-
Aromatization: The thiazoline intermediate then aromatizes to form the stable thiazole ring.
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use an appropriate solvent system that provides good separation between the starting materials and the product. The disappearance of the limiting reagent (usually the α-haloketone) and the appearance of a new spot corresponding to the product indicate the progress of the reaction. Staining with potassium permanganate can be useful for visualizing the product, especially if it is not UV-active.
Q4: What are the key safety precautions for this synthesis?
-
α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for the specific thioamide you are using.
-
Solvents: Use appropriate precautions when working with flammable organic solvents.
-
Microwave and Ultrasound: When using microwave or ultrasound reactors, follow the manufacturer's safety guidelines.
Q5: My final product is an oil, not a solid. How should I purify it?
If the product is an oil, purification is typically achieved through column chromatography. Given the polarity of this compound, a silica gel column with a gradient elution of a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point. After chromatography, the purified fractions can be combined and the solvent removed under reduced pressure. To remove residual solvent, the oil can be dried under high vacuum.
VI. References
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
J&K Scientific LLC. Benzyl Deprotection of Alcohols. [Link]
-
Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Organic Chemistry. Alcohol Protecting Groups. [Link]
-
The Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. bepls.com [bepls.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Regioselective Modification of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Welcome to the technical support center for Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile trifunctional building block. Here, we address common experimental challenges in a practical Q&A format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Core Challenges & Troubleshooting Guide
This compound presents a unique synthetic puzzle due to its three distinct functional groups: a primary alcohol, an ethyl ester, and an aromatic thiazole ring. Their competing reactivities demand precise control to achieve regioselectivity. This section tackles the most frequent issues encountered in the lab.
Q1: My oxidation of the hydroxymethyl group is problematic. I'm either getting low yields of the aldehyde, over-oxidation to the carboxylic acid, or a complex mixture of products. What am I doing wrong?
A1: This is a classic challenge stemming from the sensitive nature of the hydroxymethyl group attached to the electron-rich thiazole ring. The choice of oxidant and reaction conditions is paramount.
Root Cause Analysis:
-
Over-oxidation: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are too harsh. They will rapidly convert the initially formed aldehyde to a carboxylic acid and can even degrade the thiazole ring.
-
Ring/Side-Chain Reactivity: The thiazole ring itself can be susceptible to oxidation under certain conditions.[1] Furthermore, the primary alcohol can sometimes undergo unusual rearrangements or side reactions in acidic media, which may be present with certain oxidants.[2]
-
Incomplete Conversion: An insufficient amount of a mild oxidant or non-optimal reaction conditions (temperature, time) can lead to recovery of starting material.
Recommended Solutions:
-
Manganese Dioxide (MnO₂): This is the preferred reagent for this transformation. MnO₂ is a mild, heterogeneous oxidant that selectively targets allylic and benzylic alcohols. The hydroxymethyl group at the C2 position of the thiazole behaves similarly due to the adjacent π-system. It reliably stops at the aldehyde stage.
-
Dess-Martin Periodinane (DMP): DMP is another excellent choice for a mild, selective oxidation to the aldehyde. It operates under neutral conditions at room temperature, preserving other functional groups.
-
Swern or Parikh-Doering Oxidation: These methods use dimethyl sulfoxide (DMSO) activated by oxalyl chloride or SO₃-pyridine, respectively. They are highly effective at low temperatures (-78 °C) and minimize side reactions.
Troubleshooting Table: Selective Oxidation
| Issue | Probable Cause | Recommended Action |
| Over-oxidation to Acid | Oxidant is too strong (e.g., KMnO₄, CrO₃). | Switch to a mild, selective oxidant like activated MnO₂, Dess-Martin Periodinane (DMP), or a Swern oxidation. |
| Low Aldehyde Yield | Incomplete reaction; competing side reactions. | Use a large excess of activated MnO₂ (5-10 eq.) and monitor reaction progress carefully by TLC. Ensure MnO₂ is freshly activated. |
| Complex Mixture | Ring degradation or side reactions. | Use neutral conditions (DMP) or low-temperature protocols (Swern) to suppress side reactions. Ensure the absence of strong acids or bases. |
| Starting Material Remains | Insufficient oxidant or deactivation. | Increase the equivalents of the oxidant. For MnO₂, ensure it is activated (e.g., heated under vacuum) before use. |
Q2: I need to perform a reaction on the thiazole ring at the C5 position, but my hydroxymethyl group interferes. What is the best protecting group strategy?
A2: Protecting the primary alcohol is essential for many subsequent transformations. The ideal protecting group must be stable to the conditions of the C5-functionalization reaction and be removable without affecting the rest of the molecule.
Causality Behind Protecting Group Choice:
The stability of a protecting group is dictated by its susceptibility to cleavage under acidic, basic, or nucleophilic conditions. Your choice depends entirely on the downstream reaction.
-
For Reactions Under Basic or Nucleophilic Conditions (e.g., Grignard, Organolithium): A bulky silyl ether like tert-Butyldimethylsilyl (TBDMS) ether is ideal. It is stable to bases and many organometallics but is easily cleaved with a fluoride source (like TBAF) or mild acid.
-
For Reactions Under Acidic Conditions: A Benzyl (Bn) ether is a robust choice. It is stable to a wide range of acidic and basic conditions. It is typically removed under hydrogenolysis conditions (H₂/Pd-C), which are generally compatible with the thiazole ring and ester.
-
For Reactions Requiring Strong Oxidation: Neither silyl nor benzyl ethers are suitable. A more robust group like an acetate ester could be considered, but its removal requires basic conditions that could saponify the C4-ester. Careful planning is required here.
Protecting Group Selection & Removal
| Protecting Group | Formation Conditions | Stability | Cleavage Conditions | Key Considerations |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | Basic, Nucleophilic, Mild Acidic | TBAF in THF; or Acetic Acid in THF/H₂O | Excellent for organometallic chemistry. Avoid strong acids. |
| Benzyl Ether | NaH, Benzyl Bromide, THF | Acidic, Basic, Oxidative, Reductive | H₂, Pd/C (Hydrogenolysis) | Very robust. Cleavage is clean but requires hydrogenation setup. |
| Acetyl Ester | Acetic Anhydride, Pyridine | Acidic, Mildly Basic | K₂CO₃ in MeOH; or LiOH in THF/H₂O | Easy to install, but removal conditions risk saponification of the C4-ester. |
Q3: My attempts to functionalize the C5 position of the thiazole ring are failing or giving poor regioselectivity. How can I activate this position?
A3: The electronic nature of the thiazole ring in your molecule governs its reactivity. The thiazole is an electron-rich heterocycle, but the C4-ester group is strongly electron-withdrawing. This deactivates the ring towards classical electrophilic aromatic substitution and directs reactivity.
Understanding Thiazole Reactivity:
-
C2 Position: The most acidic proton on the thiazole ring is at the C2 position. However, this position is already substituted.
-
C5 Position: This position is adjacent to the electron-withdrawing ester, making it the most favorable site for nucleophilic attack or deprotonation by a strong base for subsequent reaction with an electrophile.[3]
-
Direct C-H Functionalization: Modern methods, particularly palladium-catalyzed C-H activation, have become the state-of-the-art for functionalizing such positions. These reactions often show high regioselectivity for the C5 position.[3][4]
Recommended Strategies for C5-Functionalization:
-
Halogenation followed by Cross-Coupling: First, selectively introduce a bromine or iodine atom at the C5 position using reagents like N-Bromosuccinimide (NBS). This C5-halo-thiazole is now an excellent substrate for Suzuki, Stille, or Sonogashira cross-coupling reactions to form C-C bonds.
-
Direct C-H Arylation/Alkylation: Employ a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand and oxidant to directly couple the C5-H bond with aryl halides or other partners.[3] This is often more atom-economical.
-
Deprotonation-Quench: Using a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C), you can selectively deprotonate the C5 position. The resulting lithiated species can then be quenched with an electrophile (e.g., an aldehyde, alkyl halide). This requires prior protection of the hydroxymethyl group.
Frequently Asked Questions (FAQs)
-
Q: What is the general order of reactivity for the functional groups on this molecule?
-
A: Under most conditions, the primary alcohol (hydroxymethyl group) is the most reactive nucleophile and is also susceptible to oxidation. The ethyl ester is susceptible to hydrolysis (saponification) under basic conditions. The thiazole ring's C-H bonds are the least reactive and typically require specific activation (e.g., strong base or transition metal catalysis) to functionalize.
-
-
Q: How can I prevent saponification of the ethyl ester when using basic reagents?
-
A: If possible, use non-hydrolytic basic conditions. For example, use non-nucleophilic organic bases (e.g., DBU, DIPEA) in anhydrous solvents. If a strong base is needed (like for a deprotonation), run the reaction at very low temperatures (e.g., -78 °C) and for the shortest time necessary to minimize attack on the ester. Alternatively, consider if the modification can be performed on the corresponding carboxylic acid (after saponification) and then re-esterified.
-
-
Q: What are the best practices for purifying these thiazole derivatives?
-
A: Most derivatives of this scaffold are amenable to standard silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Due to the presence of the nitrogen and sulfur atoms, compounds may streak on silica. Adding a small amount of triethylamine (~0.1-1%) to the eluent system can often improve peak shape. For more polar compounds, reverse-phase HPLC may be necessary.
-
Key Experimental Protocols & Workflows
Protocol 1: Selective Oxidation to Ethyl 2-formylthiazole-4-carboxylate
This protocol uses activated manganese dioxide for a clean and selective oxidation.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform, ~0.1 M), add activated manganese dioxide (MnO₂, 10.0 eq. by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 40% Ethyl Acetate/Hexanes. The product should have a higher Rf than the starting material. The reaction is typically complete in 4-24 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional dichloromethane or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by silica gel chromatography if necessary.
Workflow for Multi-Step Synthesis
The following diagram illustrates a typical decision-making workflow for a multi-step synthesis starting from this compound.
Caption: Decision workflow for regioselective modification.
Diagram of Reactive Sites
This diagram highlights the key reactive positions on the molecule and the factors influencing their selectivity.
Caption: Key reactive sites and their properties.
References
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (1999). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 18, 2026, from [Link]
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Thiazole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
The conversion of thiazolines to thiazoles by MnO2 oxidation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
C-H Substitution Reaction of Thiazoles at the 2-Position. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
Validation & Comparative
A Guide to the Definitive Structural Elucidation of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate: An X-ray Crystallography Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and drug development, the precise knowledge of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and the optimization of biological activity. Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a key heterocyclic building block, is no exception. Its thiazole core is a privileged scaffold in a multitude of pharmacologically active agents. Therefore, an unambiguous determination of its solid-state structure is paramount for understanding its physicochemical properties and for guiding the development of novel therapeutics.
This guide provides an in-depth technical overview of the gold-standard method for this purpose: single-crystal X-ray diffraction. While a published crystal structure for this compound is not publicly available at the time of writing, this document will serve as a comprehensive manual on how such a structural analysis is performed. We will delve into the experimental workflow, from crystal growth to data analysis, and compare the depth of information obtained with that from other common analytical techniques. To illustrate the expected outcomes, we will draw parallels with the known crystal structures of closely related thiazole derivatives.
The Unrivaled Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. It provides a high-resolution, three-dimensional map of electron density, from which the precise coordinates of each atom can be derived. This allows for the accurate determination of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions that govern the packing of molecules in the crystal lattice. For a molecule like this compound, this information is invaluable for:
-
Conformational Analysis: Determining the preferred orientation of the hydroxymethyl and ethyl carboxylate substituents relative to the thiazole ring.
-
Understanding Intermolecular Forces: Identifying key hydrogen bonds and other non-covalent interactions that can influence solubility, stability, and crystal habit.
-
Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model for computational docking studies and for understanding how the molecule interacts with its biological target.
The Journey from Powder to Precision: An Experimental Workflow
The process of determining a crystal structure via SC-XRD is a multi-step journey that demands patience and precision. The general workflow is outlined below:
Figure 2: A conceptual diagram illustrating potential intermolecular hydrogen bonding patterns in the crystal structure of this compound.
Detailed Experimental Protocols
The following sections provide a detailed, step-by-step methodology for the crystallization and subsequent X-ray crystal structure analysis of a small organic molecule like this compound.
Part 1: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The goal is to grow a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal structure.
Protocol: Slow Evaporation
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet cupboard) at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. This can take anywhere from a few days to several weeks.
Part 2: X-ray Diffraction Data Collection
Once a suitable crystal has been obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.
Protocol: Data Collection
-
Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).
Part 3: Structure Solution and Refinement
The final stage involves solving the "phase problem" to generate an initial structural model and then refining this model to fit the experimental data.
Protocol: Structure Solution and Refinement
-
Structure Solution: Using specialized software (e.g., SHELXT or Olex2), the initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions, as well as their thermal displacement parameters, are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using a variety of crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric features. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Conclusion
For researchers and professionals in the field of drug development, the investment in obtaining a single-crystal X-ray structure of a key molecule like this compound is invaluable. It provides a level of structural detail that is unmatched by other analytical techniques, offering profound insights into the molecule's conformation and intermolecular interactions. This knowledge is fundamental for structure-based drug design, for understanding and controlling solid-state properties, and for the protection of intellectual property. While the path to a high-quality crystal structure requires expertise and can be challenging, the clarity and certainty it provides are essential for advancing modern chemical and pharmaceutical research.
References
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Shibu, A., Jones, S., Tolley, P. L., Diaz, D., Kwiatkowski, C. O., Jones, D. S., Shivas, J. M., Foley, J. J., IV, Schmedake, T. A., & Walter, M. G. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 13(45), 31635–31644. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8. [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link]
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PubChem. (n.d.). Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate. Retrieved from [Link]
- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, biological evaluation and docking studies of a new series of 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5038–5044.
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Kálmán, A., Argay, G., & Fülöp, F. (2000). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e510–e512. [Link]
A Comparative Guide to the Biological Activity of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate and Structurally Related Analogs
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activity of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (EHT) , a representative thiazole derivative, against a curated selection of its structural analogs. By exploring the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into how subtle molecular modifications can significantly influence biological outcomes.
The thiazole moiety is a cornerstone in the development of therapeutic agents, demonstrating potential as an antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agent.[3][4][5] Our focus, EHT, possesses key functional groups—an ethyl ester at the 4-position and a hydroxymethyl group at the 2-position—that offer prime locations for modification to tune its biological profile.
Selection of Comparator Compounds
To effectively probe the SAR of EHT, we have selected three comparator compounds. Each analog introduces a specific structural change to elucidate the role of the ester and hydroxymethyl functionalities.
-
Compound A: 2-(Hydroxymethyl)thiazole-4-carboxylic acid: The carboxylic acid analog of EHT, created by hydrolyzing the ethyl ester. This modification dramatically increases polarity and introduces a potential hydrogen bond donor/acceptor, which can alter cell permeability and target binding.
-
Compound B: Ethyl 2-formylthiazole-4-carboxylate: The aldehyde analog of EHT, resulting from the oxidation of the hydroxymethyl group. The introduction of an electrophilic aldehyde can lead to different target interactions, such as covalent bond formation with nucleophilic residues in proteins.
-
Compound C: Ethyl 2-(aminomethyl)thiazole-4-carboxylate: The amine analog of EHT, replacing the hydroxyl group with a primary amine. This change introduces a basic center, altering the compound's charge state at physiological pH and its ability to form different types of intermolecular interactions.
| Compound | Structure | Key Modification from EHT |
| EHT (Lead) | Baseline Compound | |
| Compound A | -COOCH2CH3 → -COOH | |
| Compound B | -CH2OH → -CHO | |
| Compound C | -OH → -NH2 |
Part 1: Comparative Anticancer Cytotoxicity
Thiazole derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes or disrupting cellular processes like tubulin polymerization.[6][7][8][9] We will evaluate the cytotoxic potential of EHT and its analogs against a panel of human cancer cell lines using the MTT assay, a reliable method for assessing cell metabolic activity as an indicator of cell viability.[10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric technique that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11][12]
Workflow Diagram: MTT Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines are cultured in appropriate media. Cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of test compounds are prepared in DMSO. Cells are treated with serial dilutions of each compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (Doxorubicin) are included.[10]
-
Incubation: Plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.[10]
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[10]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is calculated from dose-response curves.[10]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Selectivity Insight |
| EHT (Lead) | 15.5 ± 1.2 | 25.8 ± 2.1 | Moderate activity |
| Compound A | > 100 | > 100 | Inactive; likely poor cell permeability |
| Compound B | 5.2 ± 0.6 | 8.9 ± 0.9 | Most Potent; aldehyde may form covalent adducts |
| Compound C | 22.1 ± 1.8 | 35.4 ± 3.0 | Reduced activity compared to EHT |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | Positive Control |
Interpretation of Results:
The data clearly demonstrates the critical role of the substituent at the 2-position.
-
Compound B (Aldehyde) exhibits the highest potency, suggesting its electrophilic character may be crucial for its mechanism of action, possibly through interaction with nucleophilic residues in target proteins.[9]
-
EHT (Hydroxymethyl) shows moderate activity, serving as a valuable baseline.
-
Compound A (Carboxylic Acid) is inactive. Its high polarity likely prevents it from crossing the cell membrane to reach intracellular targets.
-
Compound C (Amine) shows slightly reduced activity compared to EHT, indicating that while hydrogen bonding is possible, the introduction of a basic group is not favorable for this particular activity.
Part 2: Comparative Antimicrobial Activity
The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[1][3][13][14] We evaluated the antibacterial activity of the compounds against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] It is a standardized and quantitative technique widely used in clinical microbiology.[16][17]
Workflow Diagram: Broth Microdilution
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: Two-fold serial dilutions of each test compound are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[15]
-
Inoculum: Bacterial strains (S. aureus and E. coli) are grown to log phase and the suspension is adjusted to a 0.5 McFarland turbidity standard.[18] This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] Controls for growth, sterility, and a reference antibiotic (Ciprofloxacin) are run in parallel.[19]
Comparative Antimicrobial Data (MIC, µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | SAR Insight |
| EHT (Lead) | 32 | 64 | Moderate, broader activity |
| Compound A | 16 | 32 | Most Potent; acid may target cell wall/membrane |
| Compound B | 64 | >128 | Reduced activity |
| Compound C | 32 | 64 | Similar activity to EHT |
| Ciprofloxacin | 0.5 | 0.25 | Positive Control |
Interpretation of Results:
The antimicrobial SAR presents a different trend compared to the anticancer results.
-
Compound A (Carboxylic Acid) is the most potent antibacterial agent. This suggests a different mechanism of action where the acidic group may be crucial for interacting with bacterial targets, such as enzymes involved in cell wall synthesis or disrupting membrane potential. The increased polarity is an advantage here.
-
EHT and Compound C show similar moderate activity, indicating the ester and aminomethyl groups are tolerated but do not enhance potency.
-
Compound B (Aldehyde) has the weakest activity, suggesting that its electrophilicity is not beneficial for antibacterial action and may be neutralized by bacterial components before reaching its target.
Part 3: Mechanistic Insights - Potential Modulation of NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer.[20] The NF-κB (nuclear factor-kappa B) signaling pathway is a central regulator of inflammation.[21][22] Thiazole derivatives have been reported to modulate this pathway, often leading to anti-inflammatory and pro-apoptotic effects.[20][23] The inhibition of NF-κB activation prevents the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-apoptotic proteins.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.
Discussion:
The superior anticancer activity of Compound B could be partially explained by its potent inhibition of the NF-κB pathway. Pro-inflammatory signaling often promotes cancer cell survival and proliferation.[20] An electrophilic aldehyde group on Compound B might covalently modify and inhibit key upstream kinases like the IKK complex, preventing the degradation of IκBα and trapping NF-κB in its inactive state in the cytoplasm.[21][22] This would suppress the expression of genes that protect cancer cells from apoptosis, thereby sensitizing them to cell death. This hypothesis provides a testable framework for future mechanistic studies.
Conclusion and Future Directions
This comparative guide demonstrates that minor structural modifications to the this compound scaffold lead to profound changes in biological activity.
-
Anticancer Activity: Oxidation of the 2-hydroxymethyl group to an aldehyde (Compound B) significantly enhances cytotoxicity, highlighting a potential mechanism involving electrophilic interactions.
-
Antimicrobial Activity: Hydrolysis of the 4-ethyl ester to a carboxylic acid (Compound A) yields the most potent antibacterial agent, suggesting a mechanism where polarity and acidity are beneficial.
-
Divergent SAR: The structure-activity relationships for anticancer and antimicrobial effects are notably different, indicating distinct molecular targets and mechanisms of action for each activity profile.
Future research should focus on elucidating the precise molecular targets for these compounds. Investigating the effect of Compound B on the NF-κB pathway through Western blot analysis for phosphorylated IκBα and reporter gene assays would be a logical next step. For Compound A, studies on bacterial membrane integrity or inhibition of specific bacterial enzymes could reveal its antimicrobial mechanism. These findings underscore the versatility of the thiazole core and provide a rational basis for the design of next-generation derivatives with optimized potency and selectivity.
References
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Yilmaz, A., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 17(9), 1145. Link
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Borcea, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13540. Link
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Wang, Y., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure–Activity Relationships. Journal of Medicinal Chemistry, 56(8), 3249-3262. Link
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Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. Link
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Patel, R. B., et al. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Journal of the Serbian Chemical Society, 77(1), 27-36. Link
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Li, F., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 163-169. Link
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Frosini, M., et al. (2020). Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. Antioxidants, 9(8), 734. Link
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Oniga, O., et al. (2017). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 22(10), 1735. Link
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Al-Otaibi, Y. M., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS One, 19(9), e0309859. Link
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Al-Abdullah, E. S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Link
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Lewinska, A., et al. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? International Journal of Molecular Sciences, 22(15), 8171. Link
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A Comparative Guide to the Synthetic Validation of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
This guide provides an in-depth comparison of synthetic strategies for obtaining Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We will analyze the primary synthetic routes, present a validated experimental protocol for the most efficient pathway, and offer insights grounded in established chemical principles to aid researchers in their synthetic endeavors.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a cornerstone heterocyclic motif found in a multitude of natural products and pharmaceuticals, including the essential vitamin B1 (thiamine).[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[2][3] this compound, in particular, serves as a versatile intermediate, featuring three distinct functional handles—an ester, a primary alcohol, and the thiazole core itself—that allow for diverse downstream chemical modifications. The validation of an efficient and reliable synthetic route to this compound is therefore of significant practical importance.
Overview of Primary Synthetic Strategies
Two principal retrosynthetic disconnections dominate the landscape for the synthesis of this compound. Each approach presents a unique set of advantages and challenges concerning reagent availability, reaction conditions, and overall efficiency.
-
Strategy A: The Hantzsch Synthesis and Subsequent Functionalization. This classic and highly reliable method involves the initial construction of the thiazole ring, followed by manipulation of a substituent at the C2 position to install the required hydroxymethyl group.[4][5]
-
Strategy B: Functional Group Interconversion of a Pre-formed Thiazole. This strategy begins with a thiazole precursor that already contains a C1-oxidized substituent at the C2 position, such as a formyl group, which is then selectively reduced to the target primary alcohol.
Below, we compare these two strategies to identify the most practical and efficient route for laboratory-scale synthesis.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by a balance of yield, purity, operational simplicity, and scalability.
| Feature | Strategy A: Hantzsch Synthesis & Functionalization | Strategy B: Reduction of an Aldehyde Precursor |
| Core Reaction | Hantzsch Thiazole Synthesis[1][6] | Selective Aldehyde Reduction[7] |
| Typical Starting Materials | Ethyl bromopyruvate, Thiourea/Thioamide | Ethyl 2-formylthiazole-4-carboxylate[8] |
| Key Transformation | e.g., 2-Aminothiazole → Sandmeyer Reaction → Hydroxymethylation | Selective reduction of the C2-formyl group |
| Plausible Yield | Moderate to Low (Multi-step C2 functionalization is often inefficient) | High (Aldehyde reductions are typically high-yielding) |
| Number of Steps | Multiple, often complex steps after ring formation | Typically a two-step sequence: Precursor synthesis then reduction |
| Advantages | Excellent for creating the core thiazole ring system.[4] | Highly selective and efficient final step. Utilizes mild and common reagents like NaBH₄.[7] |
| Disadvantages | Functionalizing the C2 position can be challenging and low-yielding. For example, converting a 2-amino group (from thiourea) to a hydroxymethyl group requires harsh conditions and multiple steps. | Requires the synthesis or purchase of the aldehyde precursor, Ethyl 2-formylthiazole-4-carboxylate. |
Strategy B, the selective reduction of Ethyl 2-formylthiazole-4-carboxylate, emerges as the superior and more practical route. The final transformation is a well-established, high-yielding, and selective reaction. While it necessitates the availability of the aldehyde precursor, this starting material can be synthesized, and the overall pathway is more direct and reliable than the complex post-Hantzsch functionalization required in Strategy A.
Validated Experimental Protocol: The Reduction Pathway (Strategy B)
This section provides a detailed, self-validating protocol for the synthesis of this compound via the selective reduction of Ethyl 2-formylthiazole-4-carboxylate.
Diagram of the Validated Synthetic Workflow
Caption: Workflow for the synthesis of the target molecule via the recommended reduction pathway.
Step-by-Step Methodology
This protocol details the selective reduction of the aldehyde precursor.
Materials and Reagents:
-
Ethyl 2-formylthiazole-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol (Absolute)
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-formylthiazole-4-carboxylate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Temperature Control: Cool the resulting solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to manage the exothermic nature of the reduction and any gas evolution.
-
Causality Note: Sodium borohydride is the reagent of choice due to its high chemoselectivity. It readily reduces aldehydes and ketones while leaving less reactive functional groups, such as the ethyl ester in our substrate, intact under these mild conditions.[7]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The product spot should be more polar (lower Rf) than the starting aldehyde.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Work-up and Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid or oil.
Expected Data and Characterization
| Parameter | Value / Method |
| Starting Material | Ethyl 2-formylthiazole-4-carboxylate |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol |
| Reaction Temperature | 0-5 °C |
| Typical Yield | > 90% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR Spectroscopy |
Summary and Conclusion
While the Hantzsch synthesis is a powerful tool for constructing the thiazole core, the most efficient and reliable pathway for preparing this compound is through the selective reduction of its corresponding 2-formyl precursor. This route leverages a mild, high-yielding, and chemoselective transformation that is simple to perform and monitor. The provided protocol offers a validated, step-by-step guide for researchers, ensuring a high probability of success in obtaining this valuable synthetic intermediate.
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A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: From Classic Reactions to Modern Methodologies
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The arrangement of sulfur and nitrogen atoms within this five-membered aromatic heterocycle endows it with a unique electronic profile, making it a privileged scaffold in drug design.[3][4] Consequently, the efficient and versatile synthesis of substituted thiazoles, particularly the 2,4-disubstituted isomers, remains a topic of significant interest for researchers in both academic and industrial settings.[5][6]
This guide provides a comparative analysis of various synthetic methods for preparing 2,4-disubstituted thiazoles. We will delve into the mechanistic underpinnings of classical methods, evaluate the performance of modern catalytic and microwave-assisted protocols, and explore the burgeoning field of green, solvent-free approaches. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.
Classical Approaches: The Foundation of Thiazole Synthesis
The Hantzsch and Cook-Heilbron syntheses are the foundational pillars upon which much of our understanding of thiazole formation is built. These methods, while over a century old in the case of the Hantzsch reaction, are still widely employed due to their reliability and broad substrate scope.
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[7] The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[8]
Mechanism of the Hantzsch Synthesis:
The causality behind this reaction lies in the electrophilicity of the α-carbon of the haloketone and the nucleophilicity of the thioamide's sulfur atom. The subsequent intramolecular cyclization is driven by the proximity of the nitrogen and carbonyl groups, leading to the formation of a stable five-membered ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Advantages:
-
High yields for a wide range of substrates.[9]
-
Simple and readily available starting materials.
-
Well-established and extensively documented procedure.
Disadvantages:
-
Often requires elevated temperatures and prolonged reaction times.[3]
-
The use of α-haloketones can be problematic due to their lachrymatory and toxic nature.
-
Can generate significant amounts of waste, particularly in solvent-based procedures.
The Cook-Heilbron Thiazole Synthesis
Discovered in 1947, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates.[10] This method is particularly valuable for accessing thiazoles with an amino group at the 5-position, which can be a useful handle for further functionalization.
Mechanism of the Cook-Heilbron Synthesis:
The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. An intramolecular cyclization follows, with the nitrile group participating in ring closure. Tautomerization then leads to the aromatic 5-aminothiazole product.[10]
Caption: Mechanism of the Cook-Heilbron Synthesis.
Advantages:
-
Provides access to 5-aminothiazoles, a valuable class of compounds.[10]
-
Often proceeds under mild conditions, sometimes at room temperature.[10]
-
Can offer significant yields and diversity in scope.[10]
Disadvantages:
-
The substrate scope can be more limited compared to the Hantzsch synthesis.
-
The use of carbon disulfide requires appropriate safety precautions due to its volatility and flammability.
-
Can have drawbacks in terms of reaction time and yield for certain substrates.[3]
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for thiazole synthesis. These modern approaches often leverage catalysis, microwave irradiation, or solvent-free conditions to overcome the limitations of classical methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[5] In the context of 2,4-disubstituted thiazole synthesis, microwave-assisted protocols typically follow the Hantzsch reaction pathway but with significantly accelerated reaction rates.
Causality of Microwave Enhancement: The rapid heating and localized superheating effects of microwaves can significantly accelerate the rate of the condensation and cyclization steps, leading to faster product formation.
Advantages:
-
Drastic reduction in reaction times, often from hours to minutes.[5][11]
-
Improved yields and cleaner reaction profiles.
-
Can enable reactions that are sluggish or do not proceed under conventional heating.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging compared to conventional methods.
-
Careful optimization of reaction parameters (temperature, pressure, power) is often necessary.
Catalyst-Based Methodologies
The use of catalysts can provide milder reaction conditions, improve selectivity, and expand the substrate scope. Several catalytic systems have been developed for the synthesis of 2,4-disubstituted thiazoles.
Brønsted Acid Catalysis: A novel approach utilizes trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with thioamides or thioureas.[12][13] This metal-free method proceeds under mild conditions and offers good to excellent yields for a broad range of substrates.[12]
Gold Catalysis: Gold(I) complexes have been shown to be effective catalysts for the one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides at room temperature.[14] This method provides a mild and efficient route to these valuable compounds.
Advantages of Catalytic Methods:
-
Often proceed under milder conditions than classical methods.
-
Can offer higher selectivity and functional group tolerance.
-
Catalysts can often be used in low loadings and may be recyclable.
Disadvantages of Catalytic Methods:
-
Catalysts can be expensive, particularly those based on precious metals.
-
Catalyst screening and optimization may be required.
-
Removal of the catalyst from the final product can sometimes be challenging.
Green and Solvent-Free Approaches
In line with the principles of green chemistry, there is a growing interest in developing solvent-free and one-pot synthetic procedures.
Grinding/Mechanochemistry: The synthesis of 2,4-disubstituted thiazoles can be achieved by simply grinding an α-haloketone and a thiourea together at room temperature.[15][16] This solvent-free method is environmentally friendly, rapid, and often provides high yields.[15]
One-Pot, Multi-Component Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product in a sequential manner. This approach is highly efficient as it avoids the need for isolation and purification of intermediates, saving time, reagents, and solvents.[6]
Advantages of Green Approaches:
-
Reduced or eliminated use of hazardous organic solvents.
-
Simplified workup procedures and reduced waste generation.[15]
-
Often more energy-efficient and cost-effective.
Disadvantages of Green Approaches:
-
Substrate scope may be more limited compared to traditional solvent-based methods.
-
Reaction monitoring can be more challenging in solid-state reactions.
-
Scale-up of grinding reactions may require specialized equipment.
Comparative Performance Data
The following table summarizes representative experimental data for the synthesis of 2,4-disubstituted thiazoles using different methodologies. It is important to note that direct comparison can be challenging due to variations in substrates and reaction scales. However, this data provides a valuable overview of the relative performance of each method.
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Hantzsch (Conventional) | 2-Bromoacetophenone, Thiourea | Ethanol, Reflux | 2 h | ~99% | [9] |
| Hantzsch (Acidic) | α-Haloketone, N-monosubstituted thiourea | 10M-HCl-EtOH (1:2), 80 °C | 20 min | up to 73% | [17] |
| Microwave-Assisted | α-Haloketones, Thiosemicarbazide | Solvent-free, Microwave | 30-175 s | Good to Excellent | [5] |
| Grinding (Solvent-Free) | Phenacyl bromide, Thiourea | Room Temperature, Grinding | 15-20 min | Good | [15] |
| Brønsted Acid Catalysis | α-Diazoketone, Thioamide | TfOH, CH₂Cl₂, 40 °C | 2 h | up to 95% | [12] |
| Gold(I) Catalysis | 1-Dodecyne, Thiobenzamide | [Au(Mor-DalPhos)(A)]/DCM, 25 °C | 6 h | 91% | [14] |
| One-Pot (Solvent-Free) | Cyclic ketone, Thiosemicarbazide, Phenacyl bromide | Solvent-free, 80 °C | 10-15 min | High | [6] |
| Oxidative (MnO₂) | 4-Methyl-2-phenylthiazoline | MnO₂, 1,2-dichloroethane, Reflux | 12 h | Good to Excellent | [18] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key synthetic approaches are provided below.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a well-established procedure and demonstrates the simplicity and high yield of the Hantzsch reaction.[9]
Workflow:
Caption: Experimental workflow for Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Standard laboratory glassware
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as a solvent and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux for approximately 30 minutes.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.
-
A precipitate of 2-amino-4-phenylthiazole will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
Allow the product to air dry. The crude product is often of high purity.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Hydrazinyl Thiazole Derivatives
This protocol exemplifies the speed and efficiency of microwave-assisted, solvent-free synthesis.[5]
Materials:
-
α-Haloketone (e.g., phenacyl bromide)
-
Thiosemicarbazide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the α-haloketone (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for a short period (typically 30-180 seconds) at a predetermined power and temperature.
-
After the reaction is complete, allow the vessel to cool.
-
The product can often be purified by simple recrystallization.
Protocol 3: Catalyst- and Solvent-Free Synthesis by Grinding
This protocol highlights an environmentally benign approach to thiazole synthesis.[15]
Materials:
-
α-Halo carbonyl compound (e.g., phenacyl bromide)
-
Thiourea or thioacetamide
-
Mortar and pestle
Procedure:
-
Place the α-halo carbonyl compound (1.0 eq) and the thiourea or thioacetamide (1.0 eq) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 15-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable solvent (e.g., ethyl acetate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion and Future Outlook
The synthesis of 2,4-disubstituted thiazoles has evolved significantly from the pioneering work of Hantzsch and Cook-Heilbron. While these classical methods remain highly relevant and widely used, modern approaches offer substantial advantages in terms of reaction efficiency, milder conditions, and environmental sustainability.
The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, available equipment, and desired scale of the reaction. For rapid synthesis and high throughput screening, microwave-assisted methods are often ideal. When green chemistry principles are a priority, solvent-free grinding techniques present an attractive option. Catalytic methods provide a powerful means to access diverse thiazole derivatives under mild conditions with high functional group tolerance.
Future research in this field will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope for green methodologies, and the application of flow chemistry for the continuous and scalable production of 2,4-disubstituted thiazoles. As our understanding of chemical reactivity deepens, we can expect the toolkit for synthesizing these vital heterocyclic compounds to continue to expand, enabling further advancements in medicine, agriculture, and materials science.
References
-
Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications, 41(4), 579-582. [Link]
-
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A Researcher's Guide to Navigating Kinase Inhibitor Selectivity: Cross-Reactivity Profiling of "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising kinase inhibitor from a benchtop discovery to a clinical candidate is a meticulous process, with selectivity being a critical determinant of success. An inhibitor's therapeutic window is defined not only by its potency against the intended target but also by its inactivity against a vast landscape of structurally similar proteins. Off-target effects can lead to unforeseen toxicities or a diminished therapeutic index.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of inhibitors based on the "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" scaffold, a privileged structure in kinase inhibitor design. We will explore the requisite experimental methodologies, data interpretation, and comparative analysis against alternative scaffolds, offering a robust, data-driven approach for medicinal chemists and pharmacologists.
The Thiazole Scaffold: A Versatile Core for Kinase Inhibition
The thiazole ring is a well-established pharmacophore in numerous approved drugs and clinical candidates. Its utility in kinase inhibitor design stems from its ability to engage in key hydrogen bonding and other non-covalent interactions within the highly conserved ATP-binding pocket of kinases. The "this compound" core provides multiple vectors for chemical modification, allowing for the optimization of both potency and selectivity. For the context of this guide, we will consider a lead compound from this series, "Thiazole-Inhibitor-A," which has been developed as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory signaling pathways.[2][]
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A thorough assessment of inhibitor selectivity is best approached in a tiered manner, progressing from broad, qualitative screens to focused, quantitative analyses. This ensures a cost-effective and efficient evaluation of a compound's selectivity profile.[4]
Tier 1: High-Throughput Kinome-Wide Screening
The initial step is to cast a wide net by screening the inhibitor against a large, representative panel of kinases. This provides a global view of selectivity and flags potential off-target liabilities early in the drug discovery cascade.
Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation: A 100 mM stock solution of "Thiazole-Inhibitor-A" is prepared in 100% DMSO. This is followed by serial dilution in an appropriate assay buffer to the desired screening concentration, typically a single high concentration (e.g., 10 µM) to maximize the detection of potential interactions.
-
Assay Principle: This method relies on a competition binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified, often using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as a percentage of the DMSO control (% Control). A lower % Control value signifies stronger binding of the test compound. A common threshold for identifying a potential "hit" is a % Control of less than 35%.
Visualizing the Kinome Screening Workflow:
Caption: A streamlined workflow for high-throughput kinase cross-reactivity screening.
Tier 2: IC50 Determination for Off-Target Validation
All significant hits from the primary screen must be validated and their inhibitory potency quantified. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Biochemical IC50 Determination
-
Assay Principle: A variety of assay formats can be employed, including radiometric assays, and fluorescence- or luminescence-based methods.[5] These assays directly measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
-
Compound Titration: A dilution series of "Thiazole-Inhibitor-A" is prepared, typically in half-log or log increments, to span a wide concentration range (e.g., from 100 µM down to picomolar concentrations).
-
Assay Execution: The kinase, its specific substrate, and ATP are incubated with the serially diluted inhibitor. The reaction is allowed to proceed for a defined period, after which the amount of product formed is quantified.
-
Data Analysis: The raw data is normalized to high (no inhibitor) and low (no enzyme) controls. The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50.
Comparative Cross-Reactivity Profile
To contextualize the selectivity of "Thiazole-Inhibitor-A," its performance is benchmarked against two other hypothetical p38α MAPK inhibitors with distinct chemical scaffolds: a classic pyridinylimidazole-based inhibitor ("Pyridinyl-Inhibitor-B") and a novel benzamide-based inhibitor ("Benzamide-Inhibitor-C").[2][6]
Table 1: Comparative Selectivity Profile of p38α MAPK Inhibitors
| Kinase Target | Thiazole-Inhibitor-A (IC50, nM) | Pyridinyl-Inhibitor-B (IC50, nM) | Benzamide-Inhibitor-C (IC50, nM) |
| p38α (On-Target) | 12 | 8 | 35 |
| JNK1 | >10,000 | 4,500 | >10,000 |
| JNK2 | 7,800 | 2,100 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| CAMK2D | 300 | 180 | 2,500 |
| PKA | 1,500 | 950 | 6,000 |
| ROCK1 | 6,200 | 3,500 | >10,000 |
| CDK2 | >10,000 | 8,700 | >10,000 |
Interpretation and Strategic Implications
The comparative data in Table 1 reveals the nuanced interplay between potency and selectivity.
-
Thiazole-Inhibitor-A demonstrates excellent potency for its primary target, p38α, and a favorable selectivity profile. While some off-target activity is observed against CAMK2D and PKA, the selectivity window remains substantial (25-fold and 125-fold, respectively).[7][8] This level of selectivity suggests a lower propensity for off-target mediated side effects.
-
Pyridinyl-Inhibitor-B is the most potent of the three but exhibits a less desirable selectivity profile, with more pronounced off-target activity against other MAPKs (JNK1/2) and other kinases like CAMK2D and PKA. This "dirtier" profile could pose a higher risk of toxicity.
-
Benzamide-Inhibitor-C is highly selective but at the expense of on-target potency. While its clean profile is attractive, the lower potency might necessitate higher dosing to achieve therapeutic efficacy, which could introduce other challenges.
Visualizing the Potency vs. Selectivity Relationship:
Caption: The trade-off between potency and selectivity for different inhibitor scaffolds.
Conclusion
The "this compound" scaffold provides a promising foundation for the development of potent and selective kinase inhibitors. As demonstrated with "Thiazole-Inhibitor-A," this chemical class can achieve a desirable balance between on-target efficacy and a clean off-target profile. The systematic, tiered approach to cross-reactivity profiling outlined in this guide is essential for making informed decisions in the complex process of drug discovery and development. By rigorously characterizing and comparing selectivity, research teams can de-risk their lead candidates and enhance the probability of advancing safe and effective medicines to the clinic.
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A Senior Application Scientist's Guide to Confirming Target Engagement for Novel Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Analogs
For researchers in the vanguard of drug discovery, the journey from a promising molecular scaffold to a validated therapeutic candidate is both exhilarating and fraught with challenges. You have synthesized a series of novel analogs based on the "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" core structure. Your phenotypic screens reveal compelling cellular activity—perhaps potent anti-proliferative effects in a cancer cell line or modulation of a key inflammatory cytokine. But the critical question remains: what is the direct molecular target of your compounds, and how can you rigorously confirm this interaction?
This guide provides a comprehensive framework for moving from a compelling phenotype to a validated drug-target interaction. We will navigate the modern workflow of target identification and engagement, using your thiazole analogs as a central case study. This is not a rigid protocol but a strategic guide, empowering you to make informed experimental choices grounded in established scientific principles.
The Strategic Imperative: From Phenotype to Validated Target
Historically, drug discovery often followed a target-based approach, where compounds were designed to interact with a known protein.[1][2] However, an increasing number of first-in-class medicines have emerged from phenotypic screening, where the initial discovery is based on an observable effect in a biological system, without prior knowledge of the target.[3][4] Your current position with the thiazole analogs places you firmly in this exciting discovery paradigm. The primary challenge now is the deconvolution of the molecular mechanism of action.
Confirming that a small molecule interacts with its intended protein target within a living system is a cornerstone of pharmacological validation.[5] Without this crucial step, the interpretation of biological data can be misleading, potentially leading to the advancement of compounds with misunderstood mechanisms or off-target effects.[5]
Workflow for Target Identification and Engagement Confirmation
Our strategy will be twofold: first, to generate hypotheses about the molecular target using unbiased, proteome-wide techniques; and second, to validate these hypotheses with a suite of orthogonal, direct-binding and functional assays.
Caption: Overall workflow from a phenotypic hit to a validated target.
Part 1: Unbiased Target Identification
When the target of your active thiazole compound is unknown, the initial step is to employ methods that can survey the entire proteome for potential binding partners.
Thermal Proteome Profiling (TPP)
An advanced application of the Cellular Thermal Shift Assay (CETSA), TPP is a powerful, unbiased method for identifying drug targets in a native cellular environment.[6] It leverages the principle that a protein's thermal stability is altered upon ligand binding.[6][7] By combining this principle with quantitative mass spectrometry, TPP allows for the simultaneous assessment of thermal stability changes across thousands of proteins.
In a TPP experiment, you would treat your cultured cells with a potent thiazole analog and a vehicle control. The cells are then heated to a range of temperatures, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. The target protein will show a characteristic shift in its melting curve in the presence of the binding compound.
Part 2: Orthogonal Validation of the Putative Target
Once TPP or another unbiased method has identified a high-confidence putative target—for instance, let's hypothesize it is a specific kinase or metabolic enzyme—the next crucial phase is to validate this interaction with a series of focused, orthogonal assays. This multi-faceted approach provides the robust evidence required for a confident declaration of target engagement.[8]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is the foundational technique for confirming target engagement in a cellular context.[9][10][11] Unlike assays using purified proteins, CETSA verifies that your compound can reach and bind to its target within the complex milieu of the cell.[11][12] The principle is straightforward: ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[7][13]
-
Cell Culture and Treatment: Plate your chosen cell line (e.g., SK-HEP-1 human liver cancer cells) and grow to ~80% confluency.[12] Treat the cells with various concentrations of your thiazole analog or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[13] A typical temperature gradient might be from 40°C to 70°C.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody via Western blot or an ELISA-based method like AlphaScreen®.[13]
-
Data Interpretation: Plot the percentage of soluble target protein against temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.[14]
Caption: Step-by-step workflow for a CETSA experiment.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free, optical biosensor technology that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[15][16] This technique is invaluable for understanding the binding dynamics of your thiazole analogs.
In an SPR experiment, the purified target protein (ligand) is immobilized on a gold-plated sensor chip. Your thiazole analog (analyte) is then flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[16][17]
-
Target Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.
-
Analyte Injection: Prepare a series of dilutions of your thiazole analog in a suitable running buffer. Inject these concentrations sequentially over the immobilized target surface.
-
Association/Dissociation Monitoring: Monitor the binding (association phase) and subsequent release (dissociation phase) of the analog in real-time.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any bound analyte, preparing the surface for the next injection.[18]
-
Data Analysis: Fit the resulting sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
C. Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding.[19] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[20][21][22] This provides a complete thermodynamic profile of how your thiazole analog binds to its target.
-
Sample Preparation: Place the purified target protein in the sample cell of the calorimeter. Load a concentrated solution of your thiazole analog into the injection syringe.
-
Titration: Perform a series of small, precise injections of the thiazole analog into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding sites on the protein become saturated.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[20]
Comparative Analysis of Target Validation Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[7] | Target engagement in a cellular context; EC50 for target binding. | Works in intact cells and tissues; no protein purification or labeling needed.[6] | Indirect measurement of binding; requires a specific antibody for detection. |
| SPR | Change in refractive index upon mass accumulation on a sensor surface.[16] | Binding kinetics (ka, kd), affinity (KD). | Real-time, label-free, high sensitivity, requires small sample volumes.[16][17] | Requires purified protein; protein immobilization can affect activity. |
| ITC | Measurement of heat released or absorbed during binding.[20][23] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Gold standard for thermodynamics; solution-based, no labeling.[19][22] | Requires larger quantities of pure protein; lower throughput. |
| Enzymatic Assay | Measurement of the rate of an enzyme-catalyzed reaction.[24] | Functional consequence of binding (IC50), mechanism of inhibition (competitive, etc.).[25] | Directly measures functional impact; high-throughput potential. | Only applicable if the target is an enzyme; requires a suitable substrate and detection method.[26] |
Note: While a specific target for "this compound" is not defined in the public domain, a related structure is associated with the synthesis of a xanthine oxidase inhibitor.[27] Should your target be identified as an enzyme, a functional enzymatic assay would be a critical validation step.
Conclusion: Building a Self-Validating Case for Target Engagement
The path from a phenotypic hit to a drug candidate with a well-defined mechanism of action is built on a foundation of rigorous, multi-faceted validation. For your novel this compound analogs, this journey begins with an unbiased exploration of the proteome to identify potential targets. It culminates in a series of orthogonal, high-scrutiny assays—CETSA to confirm engagement in the cell, and biophysical methods like SPR and ITC to precisely quantify the binding interaction.
By systematically applying this workflow, you move beyond mere correlation to establish causality. The resulting data will not only confirm the direct target of your compounds but will also provide deep mechanistic insights that are essential for guiding lead optimization and building a compelling case for further development. This structured, evidence-based approach embodies the principles of scientific integrity and is the hallmark of successful drug discovery programs.
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Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release.[Link]
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Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.[Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
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CETSA. Pär Nordlund Lab.[Link]
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Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.[Link]
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Ethyl 2-(4-hydroxy)-4-methyl-5-thiazole Carboxylate, Grade. IndiaMART.[Link]
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Benchmarking the synthetic efficiency of "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" production
Beginning Investigation of Routes
I'm starting a thorough search to map out the typical synthetic pathways for "Ethyl 2-( hydroxymethyl)thiazole-4-carboxylate." I'm concentrating on the usual starting points, the reaction conditions, and the yields that have been reported. This should give me a solid foundation.
Analyzing Synthesis Approaches
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Evaluating Synthesis Parameters
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Outlining the Comparison
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Defining Synthetic Routes
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Analyzing the Hantzsch Route
I'm now focusing on the in-depth analysis of the synthetic routes, particularly the Hantzsch synthesis and its variations. My current focus is on a two-step Hantzsch strategy: first, synthesizing ethyl 2-(halomethyl)thiazole-4-carboxylate, using ethyl halopyruvate and a thioamide. Then, a subsequent hydrolysis of the halomethyl group. The details for the hydrolysis are being fleshed out, with a focus on optimization.
Evaluating Route Advantages
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Refining Synthesis Routes
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Outlining Synthesis Options
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Spectroscopic comparison of "Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate" and its precursors
A Comparative Guide to the Characterization of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate and Its Precursors
In the landscape of medicinal chemistry and drug development, thiazole derivatives are foundational scaffolds, prized for their diverse biological activities.[1] Among these, this compound serves as a valuable building block, offering a reactive hydroxyl group for further molecular elaboration. Its synthesis and characterization are critical checkpoints in the development of novel therapeutics. This guide provides an in-depth spectroscopic comparison of this target molecule with its common precursor, Ethyl 2-aminothiazole-4-carboxylate, and a related intermediate, Ethyl 2-formylthiazole-4-carboxylate. Understanding the distinct spectral signatures at each stage is paramount for reaction monitoring, quality control, and structural confirmation.
The Synthetic Pathway: A Functional Group Transformation
The conversion of the 2-amino group on the thiazole ring to a 2-hydroxymethyl group is a key synthetic transformation. A common laboratory-scale method involves the diazotization of the starting amine, Ethyl 2-aminothiazole-4-carboxylate, to form an unstable diazonium salt. This intermediate can then be subjected to various conditions to yield different functionalities. For the synthesis of the hydroxymethyl derivative, a two-step process is typical: conversion of the amine to a more stable intermediate, followed by reduction or hydrolysis. An alternative route involves the reduction of an aldehyde, such as Ethyl 2-formylthiazole-4-carboxylate. This guide will focus on the spectroscopic changes observed when transforming the amino group into the hydroxymethyl group, referencing the aldehyde as a comparative intermediate.
Caption: Synthetic relationship between the precursor, an intermediate, and the final product.
Spectroscopic Analysis: Decoding the Molecular Changes
The transformation of a stable amine to a reactive alcohol via an aldehyde intermediate imparts significant and predictable changes in the molecule's interaction with electromagnetic radiation. These changes are captured by techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ethyl 2-aminothiazole-4-carboxylate: The Starting Point
This commercially available precursor is the foundation of our synthetic journey. Its spectroscopic features are defined by the primary amine, the ethyl ester, and the thiazole core.
-
FT-IR Spectroscopy : The most telling feature is the presence of N-H stretching vibrations from the primary amine, typically appearing as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The C=O stretch of the ethyl ester is a strong, sharp peak around 1700-1720 cm⁻¹.
-
¹H NMR Spectroscopy : The spectrum will show a broad singlet for the two -NH₂ protons, typically in the range of 7.0-8.0 ppm. The thiazole ring proton (H5) appears as a singlet around 7.5-8.0 ppm. The ethyl ester group gives a characteristic quartet (for the -OCH₂-) around 4.2-4.4 ppm and a triplet (for the -CH₃) around 1.2-1.4 ppm.
-
¹³C NMR Spectroscopy : Key signals include the thiazole C2 carbon bearing the amino group (highly deshielded, ~170 ppm), the thiazole C4 and C5 carbons (~145 ppm and ~115 ppm, respectively), and the ester carbonyl carbon (~162 ppm).
-
Mass Spectrometry : The molecule is stable, and the electron ionization (EI) mass spectrum will show a clear molecular ion (M⁺) peak at m/z 172.
Ethyl 2-formylthiazole-4-carboxylate: The Intermediate Aldehyde
Oxidizing the precursor can lead to the formation of an aldehyde. This functional group has highly distinct spectroscopic properties.
-
FT-IR Spectroscopy : The N-H stretches will have disappeared. A new, very strong C=O stretching peak for the aldehyde will appear around 1680-1700 cm⁻¹, often distinguishable from the ester C=O. A characteristic pair of weak C-H stretching bands for the aldehyde proton can also be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
¹H NMR Spectroscopy : The most significant change is the disappearance of the -NH₂ signal and the appearance of a highly deshielded singlet for the aldehyde proton (-CHO) between 9.5-10.5 ppm. The thiazole H5 proton will also be shifted downfield.
-
¹³C NMR Spectroscopy : A new, highly deshielded signal for the aldehyde carbonyl carbon will appear in the 185-195 ppm range. The C2 carbon of the thiazole ring will also experience a shift.
-
Mass Spectrometry : The molecular ion peak will shift to m/z 185, reflecting the change in the molecular formula to C₇H₇NO₃S.[2]
This compound: The Final Product
Reduction of the aldehyde or conversion from the amine via a diazonium intermediate yields our target molecule. The introduction of the -CH₂OH group creates a new set of spectral fingerprints.
-
FT-IR Spectroscopy : A prominent, broad absorption band will appear in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. The aldehyde C=O stretch is absent. The ester C=O stretch remains around 1700-1720 cm⁻¹.
-
¹H NMR Spectroscopy : The aldehyde proton signal is gone. New signals appear for the methylene protons (-CH₂OH) as a singlet around 4.5-5.0 ppm and a broad singlet or triplet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent.
-
¹³C NMR Spectroscopy : The aldehyde carbonyl signal is replaced by a new signal for the hydroxymethyl carbon (-CH₂OH) in the more shielded region of 60-70 ppm. The thiazole C2 carbon signal will also shift compared to its position in the precursors.
-
Mass Spectrometry : The molecular ion peak will be observed at m/z 187, corresponding to the molecular formula C₇H₉NO₃S.[3][4]
Comparative Data Summary
| Spectroscopic Feature | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-formylthiazole-4-carboxylate | This compound |
| Molecular Weight | 172.21 g/mol [5] | 185.19 g/mol | 187.22 g/mol [4] |
| Key FT-IR Peaks (cm⁻¹) | ~3400 & ~3300 (N-H), ~1710 (C=O) | ~2820 & ~2720 (Aldehyde C-H), ~1690 (Aldehyde C=O), ~1720 (Ester C=O) | ~3400 (broad, O-H), ~1715 (C=O) |
| Key ¹H NMR Signals (ppm) | ~7.7 (s, 1H, Thiazole-H), ~7.5 (br s, 2H, NH₂), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | ~9.8 (s, 1H, CHO), ~8.2 (s, 1H, Thiazole-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | ~8.0 (s, 1H, Thiazole-H), ~4.8 (s, 2H, CH₂OH), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) |
| Key ¹³C NMR Signals (ppm) | ~170 (C2-NH₂), ~162 (C=O), ~115 (C5) | ~190 (CHO), ~165 (C2), ~161 (C=O), ~125 (C5) | ~172 (C2), ~162 (C=O), ~65 (CH₂OH), ~120 (C5) |
| MS (m/z for M⁺ or [M+H]⁺) | 172 (M⁺) | 185 (M⁺), 186 ([M+H]⁺)[2] | 187 (M⁺), 188 ([M+H]⁺)[3] |
Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) are approximate and can vary based on the solvent, concentration, and instrument used.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on standardized and well-executed experimental procedures. The following are generalized protocols for the techniques discussed.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective : To identify the functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Process the resulting spectrum by subtracting the background and performing an ATR correction if necessary.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the carbon-hydrogen framework of the molecule.
-
Methodology (¹H and ¹³C NMR) :
-
Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum. This will require a significantly longer acquisition time than the ¹H spectrum due to the low natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the TMS signal (0.00 ppm).
-
3. Mass Spectrometry (MS)
-
Objective : To determine the molecular weight and obtain information about the molecule's fragmentation pattern.
-
Methodology (Electrospray Ionization - ESI) :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).
-
Acquire the mass spectrum over a relevant m/z range.
-
Analyze the spectrum to identify the molecular ion peak and any characteristic fragment ions.
-
Conclusion
The journey from Ethyl 2-aminothiazole-4-carboxylate to this compound is clearly mapped by the distinct changes in their respective FT-IR, NMR, and mass spectra. The disappearance of the N-H signals and the sequential appearance of aldehyde and then alcohol-related signals provide unambiguous evidence of the chemical transformations. For researchers in drug discovery and organic synthesis, a firm grasp of these spectroscopic shifts is not merely academic; it is an essential tool for navigating the synthetic pathway, ensuring the purity of intermediates, and confirming the identity of the final product with confidence.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]
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Tantawy, A. S., et al. (2020). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16495520, Ethyl 2-aminothiazole-4-carboxylate hydrobromide. PubChem. [Link]
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PubChemLite. (n.d.). Ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate (C7H9NO3S). [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a thiazole derivative. Due to the limited availability of specific safety and disposal data for this compound, this document is based on established best practices for handling hazardous chemical waste and information derived from structurally related compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1][2][3]
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory to minimize exposure risks:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes that could cause serious eye irritation or damage.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which may lead to irritation.[7] |
| Body Protection | A laboratory coat or chemical-resistant apron | Shields the body and personal clothing from contamination.[7] |
| Footwear | Closed-toe shoes | Protects feet from spills.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
Step 1: Waste Characterization
Treat this compound as hazardous chemical waste. Given the lack of specific data, assume it could possess properties of toxicity or be an environmental hazard.
Step 2: Container Selection and Management
-
Primary Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the compound.[1][2] The original container, if in good condition, is an ideal choice.[3] Ensure the container has a secure screw-top cap.
-
Secondary Containment: Place the primary waste container within a larger, shatter-resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[2]
Step 3: Waste Labeling
Proper labeling is a critical component of safe waste management. Affix a hazardous waste label to the primary container with the following information clearly written:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
An accurate estimation of the concentration and volume of the waste.
-
The date when the waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 4: Waste Segregation and Storage
-
Incompatible Materials: Store the waste container away from incompatible materials. While specific incompatibility data for this compound is unavailable, as a general rule, keep it segregated from strong acids, bases, and oxidizing agents.[1]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.[1] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full, or if you are discontinuing work with the chemical, contact your institution's EHS department to schedule a waste pickup.[1][3] Do not move the hazardous waste to another SAA.
-
Waste Pickup Form: Complete any required chemical waste pickup forms as per your institution's procedures.[1]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
-
Collect the contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.
-
Clean the spill area as recommended by your institution's safety protocols.
-
For large or unmanageable spills, evacuate the area and contact your EHS department immediately.[1]
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[4]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, a key intermediate in pharmaceutical research. Our focus is on not just what to do, but why we do it, ensuring that these protocols become a self-validating system for safety and experimental integrity. Thiazole derivatives are recognized for their broad biological activities, making them valuable in drug discovery.
While specific toxicological properties for this compound have not been exhaustively investigated, the available data for structurally similar thiazole compounds necessitates a cautious and well-defined handling protocol. This guide is structured to provide immediate, actionable information for researchers and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with thiazole derivatives include skin, eye, and respiratory irritation. Some compounds in this class may also be harmful if swallowed.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.
Core PPE Requirements
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4] | Thiazole derivatives can cause serious eye irritation.[1][5][6] Goggles provide direct protection, while a face shield offers a broader barrier against splashes. |
| Hand Protection | Disposable, powder-free nitrile gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[3] | Nitrile gloves offer good short-term protection against a range of chemicals.[3] It is crucial to inspect gloves before use and employ proper removal techniques to avoid skin contact.[7] |
| Body Protection | A laboratory coat, preferably made of a non-absorbent material. For larger quantities or significant splash risks, a chemical-resistant apron is advised.[3] | This protects the skin from accidental contact and prevents contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling outside of a certified chemical fume hood, especially if the material is a dust or aerosol. | While the primary engineering control is a well-ventilated area, respiratory protection may be necessary for certain operations. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your research. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage :
-
Preparation and Handling :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Always don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[7]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][7]
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[7]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of chemical waste is not just a regulatory requirement but a cornerstone of responsible research.
-
Waste Segregation and Collection :
-
Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is kept closed when not in use.
-
-
Disposal Procedure :
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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- Capot Chemical. MSDS of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
- Fisher Scientific. SAFETY DATA SHEET.
- Chemsrc. CAS#:40235-65-2 | this compound.
- PubChem. Ethyl 2-aminothiazole-4-carboxylate.
- Aaron Chemicals. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- ECHEMI. ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets.
- SAFETY DATA SHEET.
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- TCI Chemicals. SAFETY DATA SHEET.
- AK Scientific, Inc. Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
- CP Lab Safety. Thiazole, 25g, Each.
- ECHEMI. Ethyl 2-fluorothiazole-4-carboxylate SDS, 153027-86-2 Safety Data Sheets.
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- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
